2-methyl-3-(trifluoromethyl)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-6(8(13)14)3-2-4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCFPSMXIDAJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379595 | |
| Record name | 2-methyl-3-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62089-35-4 | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62089-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-3-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzoic Acid
CAS Number: 62089-35-4
This technical guide provides a comprehensive overview of 2-methyl-3-(trifluoromethyl)benzoic acid, a key chemical intermediate in the development of pharmaceuticals and other advanced materials. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role as a precursor to potent bioactive molecules.
Chemical and Physical Properties
This compound is a trifluoromethylated aromatic carboxylic acid. The presence of the trifluoromethyl group (-CF3) significantly influences its chemical properties, enhancing its utility in medicinal chemistry. The -CF3 group is known to increase lipophilicity, metabolic stability, and binding affinity of drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 62089-35-4 |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
Synthesis and Reactions
While this compound is commercially available, understanding its synthesis is crucial for process development and modification. A common synthetic route involves the conversion of the corresponding benzoic acid to an aniline derivative, which then serves as a versatile building block.
Proposed Synthesis of 2-Methyl-3-(trifluoromethyl)aniline via Curtius Rearrangement
A plausible and widely used method for converting a carboxylic acid to an amine with one less carbon is the Curtius rearrangement. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be hydrolyzed to the corresponding amine.
Experimental Protocol: General Procedure for Curtius Rearrangement
-
Acyl Azide Formation: The carboxylic acid is first converted to an acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an azide salt, such as sodium azide, to form the acyl azide. This step is typically performed in an inert solvent like toluene or acetone at low temperatures.
-
Rearrangement to Isocyanate: The acyl azide solution is carefully heated. The acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. This is the core step of the Curtius rearrangement.
-
Hydrolysis to Amine: The isocyanate is not isolated but is directly treated with an acidic aqueous solution. The isocyanate is hydrolyzed to a carbamic acid, which is unstable and decarboxylates to yield the primary amine, in this case, 2-methyl-3-(trifluoromethyl)aniline.
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized for this compound.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. The aniline derivative, 2-methyl-3-(trifluoromethyl)aniline, is a key precursor for non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
Precursor to COX-2 Inhibitors
2-Methyl-3-(trifluoromethyl)aniline is a crucial building block for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[1] These drugs are designed to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional NSAIDs.[3]
Experimental Protocol: Synthesis of a Celecoxib Analog Precursor
A key step in the synthesis of many COX-2 inhibitors, such as celecoxib and its analogs, is the condensation of a substituted phenylhydrazine with a β-diketone. 2-Methyl-3-(trifluoromethyl)aniline can be converted to the corresponding phenylhydrazine, which is then used in this cyclization reaction.
-
Diazotization: 2-Methyl-3-(trifluoromethyl)aniline is treated with sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Reduction to Hydrazine: The diazonium salt is then reduced to the corresponding phenylhydrazine using a reducing agent such as stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).
-
Cyclocondensation: The resulting 2-methyl-3-(trifluoromethyl)phenylhydrazine is reacted with a suitable β-diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione for celecoxib synthesis) in a suitable solvent like ethanol, often with an acid catalyst, to form the pyrazole ring system characteristic of this class of drugs.
Biological Context: The COX-2 Signaling Pathway
The therapeutic target of drugs derived from this compound is often the COX-2 enzyme. Understanding the COX-2 signaling pathway is essential for rational drug design and development.
COX-2 is an inducible enzyme that is typically expressed at low levels in most tissues but is significantly upregulated in response to inflammatory stimuli such as cytokines and growth factors.[3][4] It plays a central role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandin H₂ (PGH₂).[5][6] PGH₂ is then further metabolized by various synthases to produce a range of prostaglandins, which are potent mediators of inflammation, pain, and fever.[7] By selectively inhibiting COX-2, drugs can reduce the production of these pro-inflammatory prostaglandins without affecting the homeostatic functions of the constitutively expressed COX-1 enzyme.[3][5]
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique substitution pattern and the presence of the trifluoromethyl group make it an important precursor for the synthesis of a range of bioactive molecules, most notably selective COX-2 inhibitors for the treatment of inflammation and pain. A thorough understanding of its properties, synthetic transformations, and the biological pathways of its derivatives is essential for leveraging this compound in the development of new and improved therapeutic agents.
References
- 1. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. COX 2 pathway: Significance and symbolism [wisdomlib.org]
An In-depth Technical Guide to 2-methyl-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methyl-3-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in the agrochemical and pharmaceutical industries. This document details its physicochemical properties, including its molecular weight, and explores its synthesis and biological relevance.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. The molecular weight has been calculated based on the atomic weights of its constituent elements.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | PubChem |
| Molecular Weight | 204.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62089-35-4 | PubChem[1] |
The molecular weight is a critical parameter for stoichiometric calculations in chemical synthesis and for the characterization of the compound.
Synthesis and Characterization
Representative Experimental Workflow
The following diagram illustrates a plausible, generalized workflow for the synthesis and characterization of this compound.
Experimental Protocols
Note: The following are generalized protocols inspired by literature on similar compounds and should be adapted and optimized for specific laboratory conditions.
1. Trifluoromethylation (General Principle):
The introduction of a trifluoromethyl group onto an aromatic ring can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF₃) or through reactions involving trifluoromethyl radicals.[2] The specific precursor for this compound would likely be a 2-methyl-substituted benzene derivative with a suitable leaving group at the 3-position.
2. Oxidation of the Methyl Group:
The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The reaction is typically carried out in an aqueous solution and may require heating.
3. Characterization:
Standard analytical techniques would be employed to confirm the structure and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons and the methyl group protons. ¹³C NMR would confirm the number of unique carbon environments. ¹⁹F NMR is crucial for observing the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as signals corresponding to the aromatic ring and the C-F bonds.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Biological Significance and Applications
The primary documented application of this compound is as a key intermediate in the synthesis of the fungicide fluopyram . Fluopyram is a broad-spectrum fungicide used to control various plant diseases.
Role in Fungicide Synthesis
The synthesis of fluopyram involves the amide coupling of this compound with a specific amine-containing pyridine derivative. This highlights the importance of the target compound as a building block in the agrochemical industry.
Potential Biological Activities of Trifluoromethyl-Containing Benzoic Acids
The incorporation of a trifluoromethyl group into organic molecules is a common strategy in medicinal chemistry to enhance their biological activity.[3][4] The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and alter the electronic properties of a molecule, which can lead to enhanced binding to biological targets.[3]
Studies on various trifluoromethyl-substituted benzoic acid derivatives have revealed a range of biological activities, including potent antibacterial properties, particularly against Gram-positive bacteria.[5][6] While the specific biological activity of this compound has not been extensively studied, its structural motifs suggest potential for biological investigation.
Postulated Mechanism of Action in Fungi (via Fluopyram)
The end-product, fluopyram, functions by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to the death of the fungal pathogen. The following diagram illustrates this logical relationship.
Conclusion
This compound is a valuable chemical intermediate with a calculated molecular weight of 204.15 g/mol . Its primary significance lies in its role as a precursor for the synthesis of the fungicide fluopyram. The presence of the trifluoromethyl group in its structure is a key feature that is often associated with enhanced biological activity in various pharmaceutical and agrochemical compounds. Further research into the direct biological properties of this molecule could reveal novel applications.
References
- 1. This compound | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Methyl-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-methyl-3-(trifluoromethyl)benzoic acid. The information is compiled for professionals in research and development who require detailed data for applications in chemical synthesis, materials science, and drug discovery. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and graphical representations of analytical workflows.
Chemical Identity and Core Properties
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a methyl group and a trifluoromethyl group on the benzoic acid backbone, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance properties such as lipophilicity, metabolic stability, and binding affinity in drug candidates.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62089-35-4 | PubChem[1] |
| Molecular Formula | C₉H₇F₃O₂ | PubChem[1] |
| Molecular Weight | 204.15 g/mol | PubChem[1] |
| Exact Mass | 204.03981395 Da | PubChem[1] |
| Canonical SMILES | CC1=C(C=CC=C1C(F)(F)F)C(=O)O | PubChem[1] |
| InChI Key | SSCFPSMXIDAJDT-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Complexity | 225 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Experimental and Predicted Physical Data
Physical properties are crucial for determining the appropriate handling, storage, and application of a chemical compound. While extensive experimental data for this compound is not widely published, the following table summarizes available information and predicted values. For comparison, data for the related isomer, 2-(trifluoromethyl)benzoic acid, is included where available.
Table 2: Physical Properties
| Property | This compound | 2-(Trifluoromethyl)benzoic Acid (for comparison) | Source(s) |
| Appearance | White crystalline powder (predicted) | White crystalline powder | |
| Melting Point | No experimental data found | 107-110 °C | Sigma-Aldrich,[2] |
| Boiling Point | No experimental data found | 248 °C (at 760 mmHg), 247 °C (at 753 mmHg) | [2] |
| Solubility | Insoluble in water; Soluble in 5% NaOH (predicted) | Insoluble in water; Soluble in base (predicted) | [3][4] |
| pKa | No experimental data found | Predicted pKa values for carboxylic acids (~4.5) | [5] |
Methodologies for Physical Property Determination
Accurate determination of physical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring the key properties of a solid organic acid like this compound.
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress and broaden the melting range.
Protocol: Capillary Tube Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[6][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a calibrated melting point apparatus (e.g., Mel-Temp).
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Caption: General workflow for determining the melting point of a solid organic compound.
While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition. For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the external pressure.[9]
Protocol: Micro Boiling Point (Capillary Method)
-
Sample Preparation: A small amount of the liquid (or melted solid) is placed in a small test tube or fusion tube.[10][11]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[12] The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube).
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[10]
-
Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary.[12] Heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]
Solubility provides insights into the polarity and functional groups of a molecule. A systematic approach is used to classify a compound based on its solubility in various solvents. For an unknown compound, this process is a crucial first step in its identification.
Protocol: Systematic Solubility Testing
-
Water Solubility: Add ~25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble. Test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[4][13]
-
5% NaOH Solubility: If the compound is water-insoluble, test its solubility in a 5% aqueous sodium hydroxide solution. Carboxylic acids and phenols are acidic enough to react with a strong base like NaOH to form water-soluble salts.[3][4]
-
5% NaHCO₃ Solubility: If the compound dissolves in NaOH, test its solubility in a 5% aqueous sodium bicarbonate solution. Sodium bicarbonate is a weaker base and will only dissolve stronger acids like carboxylic acids.[3][4]
-
5% HCl Solubility: If the compound is insoluble in water and NaOH, test its solubility in 5% hydrochloric acid. Basic compounds, such as amines, will dissolve in dilute acid.[3]
-
Concentrated H₂SO₄: If the compound is insoluble in all the above, its solubility in cold, concentrated sulfuric acid is tested. Compounds containing oxygen, nitrogen, or double/triple bonds will typically dissolve in or react with concentrated H₂SO₄.[4]
Based on this protocol, this compound is expected to be insoluble in water, soluble in 5% NaOH, and soluble in 5% NaHCO₃, classifying it as a strong organic acid.
References
- 1. This compound | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Trifluoromethyl)benzoic acid 98 433-97-6 [sigmaaldrich.com]
- 3. csub.edu [csub.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, is a significant intermediate in the fields of medicinal chemistry, materials science, and catalysis. Its unique molecular architecture, featuring both a methyl and a trifluoromethyl group on the benzoic acid scaffold, imparts desirable physicochemical properties that are leveraged in the design of novel therapeutic agents and advanced materials. The presence of the trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable starting material in drug discovery programs. This technical guide provides a summary of the available information on its chemical identity, properties, and its role as a versatile building block in organic synthesis.
Chemical Identity and Properties
This compound is a white crystalline solid. Its fundamental properties are summarized in the table below. The strategic placement of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the benzene ring influences the acidity of the carboxylic acid and the overall electronic nature of the molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | PubChem[1][2] |
| Molecular Weight | 204.15 g/mol | PubChem[1][2] |
| CAS Number | 62089-35-4 | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1][2] |
| Canonical SMILES | CC1=C(C=CC=C1C(F)(F)F)C(=O)O | PubChem[1][2] |
| InChI Key | SSCFPSMXIDAJDT-UHFFFAOYSA-N | PubChem[1][2] |
| Appearance | Crystalline powder | AOBChem[3] |
| Purity | Typically ≥97% | AOBChem[3], Thermo Scientific[4] |
Synthesis and Manufacturing
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, general synthetic strategies for trifluoromethyl-substituted benzoic acids are well-documented in patent literature. These methods often involve the trifluoromethylation of a corresponding methyl-substituted benzoic acid precursor or the oxidation of a suitable toluene derivative.
A general conceptual workflow for the synthesis of such compounds can be illustrated as follows:
This diagram illustrates a common industrial approach where a substituted toluene is first halogenated at the methyl group, followed by a fluorination step to introduce the trifluoromethyl group, and finally, hydrolysis and oxidation to yield the carboxylic acid. The specific reagents and reaction conditions would be optimized for the desired isomer.
Applications in Research and Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential applications in various industries.
Drug Discovery and Medicinal Chemistry
The incorporation of the trifluoromethyl group into organic molecules is a widely used strategy in drug design.[5] This group can significantly enhance a drug candidate's properties by:
-
Increasing Lipophilicity: The trifluoromethyl group is more lipophilic than a methyl group, which can improve membrane permeability and cellular uptake.
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of a drug.
-
Modulating Acidity and Basicity: As a strong electron-withdrawing group, it can influence the pKa of nearby functional groups, which can be crucial for drug-receptor interactions.
-
Improving Binding Affinity: The unique steric and electronic properties of the trifluoromethyl group can lead to enhanced binding to target proteins.
While specific drugs derived from this compound are not prominently documented, it serves as a valuable building block for creating libraries of compounds for screening against various biological targets.
Materials Science and Catalysis
The distinct properties imparted by the trifluoromethyl group also make this compound and its derivatives of interest in materials science for the development of novel polymers and other materials with tailored thermal and electronic properties. In the field of catalysis, it can be used in the synthesis of ligands for metal catalysts, potentially influencing their activity and selectivity.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available data on the specific biological activity, mechanism of action, or involvement in any signaling pathways of this compound itself. Research has been focused on the biological activities of more complex molecules synthesized from this intermediate. For instance, various benzoic acid derivatives have been investigated for their antifungal properties, targeting enzymes like CYP53. However, these studies do not directly implicate this compound.
Due to the absence of this information, no signaling pathway or experimental workflow diagrams can be generated at this time. Further research is required to elucidate the pharmacological profile of this specific compound.
Safety and Handling
This compound is classified as an irritant. The following GHS hazard statements apply:
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical intermediate with significant potential, particularly in the realm of drug discovery. Its value is derived from the advantageous properties conferred by the trifluoromethyl group. However, a comprehensive understanding of this molecule is currently limited by the lack of detailed, publicly available experimental data, including spectroscopic characterization and biological activity studies. Further research into the synthesis, characterization, and pharmacological evaluation of this compound is warranted to fully unlock its potential for the development of new therapeutics and advanced materials.
References
- 1. This compound | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 3. aobchem.com [aobchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and materials science applications. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, data for structurally related compounds, and detailed, adaptable experimental protocols for determining solubility. The guide aims to equip researchers with the foundational knowledge and methodologies required to effectively utilize this compound in their work, emphasizing the impact of its structural features on its solubility profile.
Introduction
This compound (CAS No: 1735-14-4) is an aromatic carboxylic acid derivative of significant interest in organic synthesis. Its unique trifluoromethyl and methyl substitutions on the benzoic acid backbone impart distinct electronic and steric properties, influencing its reactivity and physical characteristics, most notably its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its application in reaction chemistry, purification processes, and formulation development. This guide addresses the current knowledge gap by providing a framework for approaching the solubility of this compound.
Solubility Profile of this compound
Qualitative Solubility Summary
While specific quantitative data remains elusive, the chemical structure of this compound allows for well-founded qualitative predictions of its solubility. The presence of the carboxylic acid group suggests some degree of polarity and the potential for hydrogen bonding, which would typically confer solubility in polar solvents. However, the trifluoromethyl group is known to be highly lipophilic, and the methyl group and benzene ring also contribute to the nonpolar character of the molecule. Consequently, this compound is expected to be more soluble in organic solvents than in water.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL at various temperatures) for this compound in common organic solvents has not been reported.
Solubility Data of Structurally Related Compounds
To provide a practical reference, the following table summarizes available solubility data for compounds with similar structural motifs. It is crucial to note that these values are for informational purposes only and may not be directly extrapolated to this compound due to the unique influence of its specific substitution pattern.
| Compound Name | Solvent | Temperature (°C) | Solubility |
| 2-Methyl-3,4,6-trifluoro benzoic acid | Chloroform | Room Temperature | Soluble |
| Ethyl Acetate | Room Temperature | Soluble | |
| Methanol | Room Temperature | Soluble | |
| 3,5-Bis(trifluoromethyl)benzoic acid | Deuterated Methanol (CD3OD) | Not Specified | > 10 mg/mL |
| Deuterated DMSO (DMSO-d6) | Not Specified | > 10 mg/mL | |
| Deuterated Chloroform (CDCl3) | Not Specified | > 2 mg/mL |
Experimental Protocols for Solubility Determination
The following are detailed, generalized methodologies for determining the solubility of this compound in organic solvents. These protocols are based on standard laboratory practices for similar compounds.
Gravimetric Method
This method is a straightforward and reliable technique for determining solubility.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed, dry container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is fully evaporated, place the container in a desiccator to remove any residual moisture and bring it to a constant weight.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.
-
Express the solubility as mass of solute per volume of solvent (e.g., g/L or mg/mL).
-
Titrimetric Method
This method is suitable for acidic compounds like this compound.
Protocol:
-
Preparation of Saturated Solution:
-
Follow step 1 as described in the Gravimetric Method.
-
-
Sampling and Dilution:
-
Follow step 2 as described in the Gravimetric Method.
-
Accurately dilute the known volume of the filtered supernatant with a suitable solvent to a concentration appropriate for titration.
-
-
Titration:
-
Titrate the diluted solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
-
Calculation of Solubility:
-
Use the volume and concentration of the titrant to calculate the molar concentration of this compound in the saturated solution.
-
Convert the molar solubility to mass solubility (e.g., g/L) using the molecular weight of the compound.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a solid compound in a liquid solvent.
Logical Relationship of Structure to Solubility
This diagram illustrates the influence of the different functional groups of this compound on its expected solubility.
Caption: Influence of functional groups on the solubility of this compound.
Conclusion
Spectroscopic and Synthetic Profile of 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Technical Guide
For Immediate Release
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methyl-3-(trifluoromethyl)benzoic acid. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~7.5-8.0 | Multiplet | 3H | Aromatic protons |
| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |
Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.[2][3]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | Carboxylic acid carbon (-COOH) |
| ~120-140 | Aromatic carbons |
| ~120-130 (quartet) | Trifluoromethyl carbon (-CF₃) |
| ~15-20 | Methyl carbon (-CH₃) |
The trifluoromethyl carbon signal is expected to be a quartet due to coupling with the three fluorine atoms.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3000 | Medium | C-H stretch (Aromatic) |
| ~2900 | Medium | C-H stretch (Methyl) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1580-1600 | Medium-Strong | C=C stretch (Aromatic) |
| 1100-1300 | Strong | C-F stretch (Trifluoromethyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 204 | Molecular ion [M]⁺ |
| 187 | Loss of -OH |
| 159 | Loss of -COOH |
| 135 | Loss of -CF₃ |
| 91 | Toluene fragment |
The molecular weight of this compound is 204.15 g/mol .[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectral data of a solid aromatic carboxylic acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.[4]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).[7]
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). For GC-MS, the sample would first be dissolved in a suitable solvent.
-
-
Ionization:
-
Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
-
Data Acquisition:
-
Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.[8]
-
Synthesis Pathway
This compound can be synthesized from 2-methyl-3-aminobenzoic acid via a Sandmeyer-type reaction. This reaction involves the diazotization of the amino group followed by trifluoromethylation.[9][10]
Caption: Plausible synthesis of this compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
References
- 1. This compound | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route to 2-methyl-3-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles and leverages commercially available or readily accessible starting materials. This document details the synthetic strategy, provides step-by-step experimental protocols, and presents key reaction data in a clear, tabular format.
Introduction
This compound is an aromatic carboxylic acid derivative featuring both a methyl and a trifluoromethyl substituent. The presence of the trifluoromethyl group can significantly influence the physicochemical properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide outlines a robust two-step synthesis commencing from 2-methyl-3-(trifluoromethyl)aniline. The synthetic pathway involves a Sandmeyer reaction to introduce a nitrile functionality, followed by hydrolysis to yield the desired carboxylic acid.
Synthesis of the Starting Material: 2-Methyl-3-(trifluoromethyl)aniline
The starting material for the proposed synthesis is 2-methyl-3-(trifluoromethyl)aniline. A known method for its preparation involves a multi-step process starting from 2-chloro-3-trifluoromethylaniline. This process includes the introduction of a methylthio group, which is then converted to a chloromethyl group, followed by neutralization and hydrogenation to yield the final product.[1] Another described route involves the nitration of benzotrifluoride, followed by reaction with a trimethyl sulphoxonium halide to introduce the methyl group, and subsequent reduction of the nitro group.[2] A further patented process describes the preparation of 2-methyl-3-aminobenzotrifluoride through a sequence of halogenation, hydrogenation, nitration, and a final hydrogenation step.[3] For the purpose of this guide, we will assume the availability of 2-methyl-3-(trifluoromethyl)aniline as the starting point for the synthesis of the target benzoic acid.
Proposed Synthetic Pathway
The synthesis of this compound from 2-methyl-3-(trifluoromethyl)aniline is proposed to proceed via a two-step sequence:
-
Sandmeyer Reaction: Diazotization of the primary aromatic amine, 2-methyl-3-(trifluoromethyl)aniline, followed by reaction with a cyanide source, such as copper(I) cyanide, to yield 2-methyl-3-(trifluoromethyl)benzonitrile. The Sandmeyer reaction is a versatile and widely used method for the conversion of aryl amines to a variety of functional groups.[4][5]
-
Hydrolysis: Conversion of the nitrile group of 2-methyl-3-(trifluoromethyl)benzonitrile to a carboxylic acid through acidic or basic hydrolysis.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established procedures for Sandmeyer reactions and nitrile hydrolysis and are adapted for the specific synthesis of this compound.
Step 1: Synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile via Sandmeyer Reaction
This procedure details the conversion of 2-methyl-3-(trifluoromethyl)aniline to its corresponding benzonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Eq. |
| 2-Methyl-3-(trifluoromethyl)aniline | 175.15 | 17.52 | 100 | 1.0 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 30 mL | ~360 | 3.6 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 | 105 | 1.05 |
| Copper(I) Cyanide (CuCN) | 89.56 | 10.75 | 120 | 1.2 |
| Sodium Cyanide (NaCN) | 49.01 | 6.37 | 130 | 1.3 |
| Toluene | - | 100 mL | - | - |
| Water | - | 250 mL | - | - |
| Ice | - | As needed | - | - |
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-methyl-3-(trifluoromethyl)aniline (17.52 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (7.25 g, 105 mmol) in water (30 mL) and add this solution dropwise to the aniline suspension, maintaining the temperature between 0 and 5 °C. The addition should take approximately 30 minutes.
-
After the complete addition of the sodium nitrite solution, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (10.75 g, 120 mmol) and sodium cyanide (6.37 g, 130 mmol) in water (60 mL).
-
Add toluene (100 mL) to the copper cyanide solution and heat the mixture to 60-70 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic extracts and wash with water (50 mL), followed by a saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-methyl-3-(trifluoromethyl)benzonitrile.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Step 2: Hydrolysis of 2-Methyl-3-(trifluoromethyl)benzonitrile
This protocol describes the conversion of the synthesized benzonitrile to the final benzoic acid product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 2-Methyl-3-(trifluoromethyl)benzonitrile | 185.14 | 18.51 | 100 |
| Sulfuric Acid (70%) | 98.08 | 100 mL | - |
| Sodium Hydroxide (for alternative procedure) | 40.00 | 16.00 | 400 |
| Water | 18.02 | 100 mL | - |
Procedure (Acid Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-(trifluoromethyl)benzonitrile (18.51 g, 100 mmol) and 70% aqueous sulfuric acid (100 mL).
-
Heat the mixture to reflux (approximately 120-140 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.
Alternative Procedure (Base Hydrolysis):
-
In a round-bottom flask with a reflux condenser, add 2-methyl-3-(trifluoromethyl)benzonitrile (18.51 g, 100 mmol), sodium hydroxide (16.00 g, 400 mmol), and water (100 mL).
-
Heat the mixture to reflux for 4-8 hours, until the evolution of ammonia ceases (test with moist litmus paper).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are estimated based on typical outcomes for these reaction types and may vary.
| Step | Starting Material | Product | Theoretical Yield (g) | Expected Yield (%) |
| 1. Sandmeyer Reaction | 2-Methyl-3-(trifluoromethyl)aniline (17.52 g) | 2-Methyl-3-(trifluoromethyl)benzonitrile | 18.51 | 70-85 |
| 2. Hydrolysis | 2-Methyl-3-(trifluoromethyl)benzonitrile (18.51 g) | This compound | 20.41 | 85-95 |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow and key stages of the experimental process.
Caption: Experimental workflow from starting material to final product.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound. The proposed two-step route, involving a Sandmeyer reaction followed by nitrile hydrolysis, is a well-established and reliable approach in organic synthesis. The provided experimental protocols, along with the quantitative data and workflow diagrams, should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism and synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid, a valuable building block in pharmaceutical and materials science. This document provides a comprehensive overview of a robust synthetic pathway, including detailed experimental protocols and quantitative data to support researchers in its practical application.
Introduction
This compound is an important intermediate characterized by the presence of both a methyl and a trifluoromethyl group on the aromatic ring. This unique substitution pattern imparts specific steric and electronic properties, making it a crucial component in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on a reliable and well-documented synthetic route commencing from the readily available precursor, 2-methyl-3-(trifluoromethyl)aniline.
Proposed Synthetic Pathway
The most viable synthetic route for this compound involves a two-step process starting from 2-methyl-3-(trifluoromethyl)aniline:
-
Sandmeyer Cyanation: The amino group of 2-methyl-3-(trifluoromethyl)aniline is converted to a nitrile group (-CN) via a Sandmeyer reaction. This classic transformation proceeds through the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide.
-
Hydrolysis: The resulting 2-methyl-3-(trifluoromethyl)benzonitrile is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, which cleaves the carbon-nitrogen triple bond of the nitrile.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic pathway for this compound.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Sandmeyer Cyanation | NaNO₂, HCl, CuCN | 0-5 (diazotization), 20-50 (cyanation) | 1-3 | 60-80 |
| 2 | Acidic Hydrolysis | H₂SO₄ (75%) | 150-160 | 2-4 | 80-90 |
| 2 | Basic Hydrolysis | NaOH (10%) | 100 (reflux) | 2-4 | 85-95 |
Experimental Protocols
Step 1: Sandmeyer Cyanation of 2-methyl-3-(trifluoromethyl)aniline
Objective: To synthesize 2-methyl-3-(trifluoromethyl)benzonitrile from 2-methyl-3-(trifluoromethyl)aniline.
Materials:
-
2-methyl-3-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to prepare CuCN solution)
-
Deionized Water
-
Ice
-
Toluene or Diethyl Ether for extraction
-
Sodium Sulfate (anhydrous) for drying
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium cyanide if necessary, or use commercially available CuCN.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene or diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-methyl-3-(trifluoromethyl)benzonitrile can be purified by vacuum distillation or recrystallization.
-
Step 2: Hydrolysis of 2-methyl-3-(trifluoromethyl)benzonitrile
Objective: To synthesize this compound from 2-methyl-3-(trifluoromethyl)benzonitrile.
Method A: Acidic Hydrolysis
Materials:
-
2-methyl-3-(trifluoromethyl)benzonitrile
-
Sulfuric Acid (H₂SO₄, 75% aqueous solution)
-
Deionized Water
-
Ice
Procedure:
-
Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 75% sulfuric acid.
-
Heat the acid to approximately 150 °C.
-
Slowly add 2-methyl-3-(trifluoromethyl)benzonitrile (1 equivalent) to the hot acid.
-
Maintain the temperature at 150-160 °C and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated solid is the crude this compound.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.
-
Method B: Basic Hydrolysis
Materials:
-
2-methyl-3-(trifluoromethyl)benzonitrile
-
Sodium Hydroxide (NaOH, 10% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl) for acidification
-
Deionized Water
Procedure:
-
Reaction:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-3-(trifluoromethyl)benzonitrile (1 equivalent) and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 2-4 hours. Ammonia gas will be evolved.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2.
-
The this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization.
-
Mechanism of Synthesis
Sandmeyer Cyanation Mechanism
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.
An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-(trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid, serves as a crucial building block in the synthesis of pharmaceuticals and advanced materials. The presence of both a methyl and a trifluoromethyl group on the benzoic acid core imparts a unique combination of steric and electronic properties, influencing its reactivity and stability. This technical guide provides a comprehensive overview of the chemical behavior of this compound, including its physical and chemical properties, reactivity profile, and stability characteristics. Detailed experimental protocols for key transformations and spectroscopic data for characterization are also presented to support its application in research and development.
Chemical and Physical Properties
This compound is a solid at room temperature. Its fundamental properties are summarized in the table below. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid and 2-methylbenzoic acid.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| CAS Number | 62089-35-4 | [1] |
| Appearance | White to light yellow crystal powder | |
| Predicted pKa | 3.77 ± 0.10 |
Note: The pKa value is a predicted value based on computational analysis of similar compounds and should be used as an estimate.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, aromatic protons in the multiplets, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and trifluoromethyl groups. For comparison, the aromatic protons of 3,5-bis(trifluoromethyl)benzoic acid appear in the range of 8.1-8.6 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the aromatic carbons (with C-F coupling for the carbon attached to the trifluoromethyl group and the adjacent carbons), and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹, a strong C=O stretching vibration around 1700 cm⁻¹, C-F stretching vibrations, and aromatic C-H and C=C stretching bands.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of benzoic acids, including the loss of -OH, -COOH, and fragmentation of the trifluoromethyl group.
Reactivity
The reactivity of this compound is primarily dictated by the carboxylic acid functionality, with the trifluoromethyl and methyl groups influencing the reaction rates and regioselectivity.
Acidity and Salt Formation
As a carboxylic acid, it readily undergoes deprotonation in the presence of a base to form the corresponding carboxylate salt. The electron-withdrawing trifluoromethyl group enhances the acidity of the carboxylic acid.
Esterification
Esterification of the carboxylic acid can be achieved by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid.
Experimental Protocol: General Esterification of Benzoic Acids
A general procedure for the esterification of benzoic acids involves the following steps:
-
Dissolve the benzoic acid derivative in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
-
Purify the ester by column chromatography or distillation.
Amide Formation
The carboxylic acid can be converted to an amide through various methods, including activation to an acyl chloride followed by reaction with an amine, or through direct coupling with an amine using a coupling agent.
Experimental Protocol: Amide Formation via Acyl Chloride
-
Acyl Chloride Formation:
-
Treat this compound with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture under reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in a dry, aprotic solvent.
-
Add the desired amine, often in the presence of a base like triethylamine or pyridine to neutralize the HCl formed.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with dilute acid, dilute base, and brine.
-
Dry the organic layer and concentrate to obtain the crude amide, which can be purified by recrystallization or column chromatography.
-
Logical Relationship of Amide Formation
Caption: Conversion of the carboxylic acid to an amide via an acyl chloride intermediate.
Reduction
The carboxylic acid group is generally resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce it to the corresponding primary alcohol, 2-methyl-3-(trifluoromethyl)benzyl alcohol.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is generally very stable and unreactive under most conditions. However, under forcing conditions, it can undergo hydrolysis, though this is not a common transformation for aromatic trifluoromethyl groups.
Stability
The stability of this compound is a key consideration for its storage and handling.
Thermal Stability
Fluorinated aromatic compounds generally exhibit high thermal stability. The strong carbon-fluorine bonds in the trifluoromethyl group contribute to this stability. Decomposition would likely occur at high temperatures, potentially leading to decarboxylation and degradation of the aromatic ring.
Photochemical Stability
Aromatic compounds containing trifluoromethyl groups can undergo photochemical degradation upon exposure to UV light. Studies on substituted benzotrifluorides have shown that they can convert to the corresponding benzoic acids through C-F bond hydrolysis.[3] The rate and extent of this degradation are influenced by the nature and position of other substituents on the aromatic ring. Strong electron-donating groups have been found to enhance the reactivity towards photohydrolysis.[4]
Experimental Workflow for Photostability Testing
Caption: A typical workflow for assessing the photochemical stability of a compound.
Chemical Stability
This compound is stable under normal storage conditions. It is incompatible with strong oxidizing agents and strong bases. As a carboxylic acid, it can be corrosive to metals.
Synthesis
Several synthetic routes can be envisioned for the preparation of this compound. A common and practical approach involves the carboxylation of a Grignard reagent derived from the corresponding aryl bromide.
Signaling Pathway for a Potential Grignard Synthesis
Caption: A plausible synthetic route to this compound via a Grignard reaction.
Experimental Protocol: Synthesis via Grignard Reaction
-
Grignard Reagent Formation:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-bromo-2-methyl-3-(trifluoromethyl)benzene in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Slowly add the remaining aryl bromide solution to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Carefully pour the Grignard solution onto an excess of crushed dry ice (solid CO₂).
-
Allow the mixture to warm to room temperature as the dry ice sublimes.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Conclusion
This compound is a valuable synthetic intermediate with a reactivity profile dominated by its carboxylic acid group. The presence of the trifluoromethyl group enhances its acidity and influences its stability, particularly its susceptibility to photochemical degradation. This guide provides a foundational understanding of its properties and chemical behavior, along with practical experimental guidance, to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to determine precise quantitative data for properties such as pKa and to explore the full scope of its reactivity.
References
In-depth Technical Guide on the Biological Activity of 2-methyl-3-(trifluoromethyl)benzoic acid
Introduction
2-methyl-3-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative with the chemical formula C₉H₇F₃O₂. Its structure is characterized by a benzoic acid backbone substituted with a methyl group at the 2-position and a trifluoromethyl group at the 3-position. This compound is recognized primarily as a versatile chemical intermediate, particularly in the fields of medicinal chemistry and material science. The presence of the trifluoromethyl group is of particular interest as it can significantly modulate the physicochemical properties of a molecule, often leading to enhanced metabolic stability, lipophilicity, and binding affinity when incorporated into drug candidates. Despite its role as a building block in the synthesis of potentially bioactive molecules, detailed public information regarding the specific biological activity of this compound itself is not extensively documented. This guide aims to synthesize the currently available information.
Physicochemical Properties and Rationale for Use in Drug Discovery
The utility of this compound as a synthetic precursor in drug discovery stems from the unique properties conferred by its substituents. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electron distribution of the aromatic ring. In drug design, the incorporation of a trifluoromethyl group can improve a compound's pharmacokinetic profile by blocking metabolic oxidation and enhancing its ability to cross biological membranes.
Current State of Research
As of the latest available information, dedicated studies detailing the intrinsic biological activity, mechanism of action, or specific therapeutic targets of this compound are not publicly available. Its primary application appears to be as a starting material for the synthesis of more complex molecules. Researchers utilize this compound to introduce the 2-methyl-3-(trifluoromethyl)phenyl moiety into larger molecular scaffolds with the aim of developing novel therapeutic agents.
While direct biological data on the parent compound is lacking, it is plausible that derivatives synthesized from this compound may exhibit a range of pharmacological activities. However, without specific examples of such derivatives and their corresponding biological evaluations, a detailed analysis remains speculative.
Conclusion
This compound is a valuable synthetic tool in the development of new chemical entities with potential therapeutic applications. Its structural features, particularly the trifluoromethyl group, make it an attractive component for modifying the properties of lead compounds in drug discovery programs. However, a comprehensive understanding of its own biological activity is currently absent from the public scientific literature. Future research may yet uncover specific biological effects of this compound, but for now, its significance lies in its role as a versatile chemical building block. Due to the lack of available data, a detailed exposition of its biological activity, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.
An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-3-(trifluoromethyl)benzoic acid, a key chemical intermediate in the pharmaceutical and materials science industries. This document details its chemical and physical properties, outlines plausible synthetic routes with experimental considerations, and explores its applications, particularly in drug discovery. While direct evidence of its interaction with specific biological signaling pathways is not extensively documented in publicly available literature, this guide discusses its role as a versatile building block and the general impact of the trifluoromethyl group on the biological activity of derivatives.
Core Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. The presence of both a methyl and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and steric characteristics, making it a valuable synthon for complex molecular architectures.[1]
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from established chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | PubChem[2] |
| Molecular Weight | 204.15 g/mol | PubChem[2] |
| CAS Number | 62089-35-4 | PubChem[2] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | Not explicitly reported; similar compounds melt in the 100-115 °C range | Inferred from related compounds |
| Boiling Point | Not explicitly reported; similar compounds boil above 240 °C | Inferred from related compounds |
| XLogP3 | 2.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Sandmeyer-Type Reaction
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and other derivatives from aryl diazonium salts, and it has been adapted for trifluoromethylation.[3] This proposed pathway offers a viable route to this compound.
Caption: Proposed Sandmeyer-type reaction for the synthesis of this compound.
General Experimental Protocol (Hypothetical)
This protocol is a general guideline based on known Sandmeyer-type trifluoromethylation reactions and should be optimized for the specific substrate.
Materials:
-
2-methyl-3-aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) iodide (CuI)
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-3-aminobenzoic acid in a suitable volume of aqueous HCl.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Trifluoromethylation:
-
In a separate flask, prepare the trifluoromethylating reagent. A common method involves the reaction of CuI, KF, and TMSCF₃ in a polar aprotic solvent like DMF.
-
Slowly add the cold diazonium salt solution to the trifluoromethylating reagent mixture. Vigorous gas evolution (N₂) is expected.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1]
Role in Drug Discovery
The trifluoromethyl group is a highly sought-after moiety in drug design due to its ability to enhance several key properties of a drug candidate. These properties include:
-
Increased Lipophilicity: The CF₃ group can improve a molecule's ability to cross cell membranes.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, increasing the drug's half-life.
-
Improved Binding Affinity: The electronic properties of the CF₃ group can lead to stronger interactions with biological targets.
This makes this compound a valuable starting material for the synthesis of novel therapeutic agents.
Utility in Materials Science
The unique properties imparted by the trifluoromethyl group also make this compound an attractive component in the design of advanced materials with tailored electronic and physical characteristics.[1]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public scientific literature detailing the direct biological activity or the modulation of specific signaling pathways by this compound itself. Its primary role is as an intermediate in the synthesis of other biologically active compounds.
Given the absence of a known signaling pathway, a logical workflow for investigating the potential biological effects of a novel compound synthesized from this benzoic acid derivative is presented below.
Caption: A generalized workflow for the biological evaluation of a novel compound.
Safety and Handling
This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis, while not explicitly detailed for this specific isomer, can be reasonably achieved through established methods like the Sandmeyer reaction. The key value of this compound lies in its ability to introduce a trifluoromethyl group, thereby enabling the fine-tuning of the physicochemical and biological properties of target molecules. Further research is warranted to explore the direct biological activities of this compound and its derivatives to fully elucidate their therapeutic potential.
References
An In-depth Technical Guide to 2-methyl-3-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications
Introduction
2-Methyl-3-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative. Its structure, featuring both a methyl and a trifluoromethyl group on the benzoic acid core, makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is of particular importance in modern drug design, as it can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the available data on this compound and its chemical context.
Physicochemical Properties
The following tables summarize the known quantitative data for this compound and its related isomers for comparative analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 62089-35-4 | N/A |
| Molecular Formula | C₉H₇F₃O₂ | N/A |
| Molecular Weight | 204.15 g/mol | N/A |
| Melting Point | 106°C to 109°C | Thermo Scientific Alfa Aesar |
Table 2: Comparative Physicochemical Properties of Related Isomers
| Property | 2-(trifluoromethyl)benzoic acid | 3-(trifluoromethyl)benzoic acid | 4-(trifluoromethyl)benzoic acid |
| CAS Number | 433-97-6 | 454-92-2 | 455-24-3 |
| Molecular Weight | 190.12 g/mol | 190.12 g/mol | 190.12 g/mol |
| Melting Point | 107-110°C | 104-106°C | 219-220°C |
| Boiling Point | 247°C at 753 mmHg | 238.5°C at 775 mmHg | N/A |
| pKa | N/A | Measured in water and methanol | N/A |
| Solubility | Poorly soluble in water, more soluble in organic solvents like ethyl acetate and DMSO. | Solubility in dense carbon dioxide has been evaluated. | Soluble in water. |
Synthesis and Experimental Protocols
While a specific protocol for this compound is not available, the synthesis of trifluoromethylated benzoic acids generally involves the trifluoromethylation of a suitable precursor followed by oxidation or hydrolysis. Below are detailed experimental protocols for the synthesis of related isomers, which illustrate the common chemical transformations.
Representative Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a trifluoromethylated benzoic acid, based on available literature for related compounds.
Caption: Generalized workflow for the synthesis of trifluoromethylated benzoic acids.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzoic Acid
This protocol describes the synthesis of 2-(trifluoromethyl)benzoic acid from 2-trichloromethyl benzal chloride.
Step 1: Fluorination of 2-trichloromethyl benzal chloride
-
Procedure: 2-trichloromethyl benzal chloride and anhydrous hydrogen fluoride are reacted in the presence of a catalyst.
-
Reaction Conditions: The reaction is carried out under pressure.
-
Outcome: This step yields 2-trifluoromethyl benzal chloride.
Step 2: Acid Hydrolysis and Oxidation
-
Procedure: The 2-trifluoromethyl benzal chloride obtained in the previous step is reacted with nitric acid.
-
Reaction Conditions: The reaction involves both hydrolysis and oxidation.
-
Outcome: The final product, 2-(trifluoromethyl)benzoic acid, is obtained.
Experimental Protocol: Trifluoromethylation of Benzoic Acids to Aryl Trifluoromethyl Ketones
While not a direct synthesis of the target acid, this protocol from a 2021 Organic Letters publication demonstrates a modern approach to trifluoromethylation of benzoic acids, which is a related and important reaction class.[2][3]
-
Materials: Carboxylic acid, DMAP (4-Dimethylaminopyridine), CsF (Caesium fluoride), TMSCF₃ (Trifluoromethyl(trimethyl)silane), TFAA (Trifluoroacetic anhydride), and PhOMe (Anisole) as a solvent.
-
Procedure:
-
An oven-dried 25 mL Schlenk tube is charged with the carboxylic acid (0.2 mmol), DMAP (0.5 mmol), and CsF (0.5 mmol).
-
TMSCF₃ (0.6 mmol), TFAA (0.4 mmol), and PhOMe (2 mL) are added under a nitrogen atmosphere.
-
The reaction mixture is heated at 120 °C for 15 hours.
-
After cooling to room temperature, water (10 mL) is added, and the mixture is extracted with ethyl acetate (3 x 5 mL).
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum.
-
The product is purified by flash column chromatography on silica gel.
-
-
Outcome: This method yields aryl trifluoromethyl ketones.[2][3]
Applications in Research and Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the trifluoromethyl group can confer desirable properties to drug candidates, including:
-
Enhanced Lipophilicity: This can improve the ability of a drug to cross cell membranes.
-
Increased Metabolic Stability: The strong carbon-fluorine bonds in the -CF3 group are resistant to metabolic degradation, which can prolong the drug's half-life in the body.[1]
-
Improved Binding Affinity: The electron-withdrawing nature of the -CF3 group can alter the electronic properties of the molecule, potentially leading to stronger interactions with its biological target.
While the specific drugs synthesized from this compound are not detailed in the available literature, its role as a building block for new therapeutic agents is its primary application.
Logical Relationships in Synthesis
The synthesis of complex organic molecules like pharmaceuticals often involves a multi-step process where intermediates like this compound are crucial. The following diagram illustrates the logical flow of its use as a building block.
References
An In-depth Technical Guide to the Safety and Handling of 2-Methyl-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for 2-methyl-3-(trifluoromethyl)benzoic acid (CAS No. 62089-35-4). The information is intended to support laboratory personnel in the safe use and management of this compound in research and development settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | PubChem[1] |
| Molecular Weight | 204.15 g/mol | PubChem[1] |
| CAS Number | 62089-35-4 | PubChem[1] |
| Appearance | Not specified, though related compounds are crystalline solids or powders. | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1]:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictograms:
Toxicological Information
Detailed quantitative toxicological data for this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are not available in the public domain. The primary known toxicological effects are irritation to the skin, eyes, and respiratory system[1][2]. The chemical, physical, and toxicological properties have not been thoroughly investigated[2].
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on standard laboratory practices for handling hazardous chemicals.
4.1. Personal Protective Equipment (PPE)
A detailed breakdown of the required personal protective equipment is provided below:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. | To prevent eye contact which can cause serious irritation[2]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact which can cause irritation[2]. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges[2]. | To prevent respiratory tract irritation from dust or aerosols[2]. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
4.2. General Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust[2]. Avoid contact with skin and eyes[3]. Wash hands thoroughly after handling and before breaks[2].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[3]. Avoid moisture[2]. Keep away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents[2].
4.3. First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately[2]:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
4.4. Spill and Waste Disposal
-
Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains[2].
-
Waste Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product[2].
Visualized Workflows and Relationships
To further clarify the safe handling procedures and logical relationships, the following diagrams are provided.
Reactivity Profile
-
Chemical Stability: Stable under recommended storage conditions[2].
-
Possibility of Hazardous Reactions: No data available[2].
-
Conditions to Avoid: Moisture[2].
-
Incompatible Materials: Acids, acid chlorides, acid anhydrides, oxidizing agents[2].
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride[4].
Applications in Research and Development
This compound serves as a crucial building block in various advanced chemical synthesis processes. The presence of the trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability in drug candidates, making it a valuable intermediate in pharmaceutical development[5]. It is also utilized in the synthesis of novel materials and catalysts[5].
Disclaimer: This document is intended as a guide and does not replace a thorough review of the official Safety Data Sheet (SDS) for this compound. Always consult the most current SDS from the supplier before handling this chemical. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.
References
Unlocking the Potential of 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential research applications of 2-methyl-3-(trifluoromethyl)benzoic acid. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—a benzoic acid core substituted with a methyl and a trifluoromethyl group—position it as a valuable building block in medicinal chemistry and materials science. This document outlines its physicochemical properties, potential synthetic utility, and provides a representative experimental protocol for its application in the synthesis of novel derivatives.
Core Compound Properties
This compound is a solid organic compound with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[1] The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring creates a unique electronic and steric environment, influencing its reactivity and the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | PubChem[1] |
| Molecular Weight | 204.15 g/mol | PubChem[1] |
| CAS Number | 62089-35-4 | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | PubChem[1] |
Potential Research Applications
The primary and most immediate research application of this compound lies in its use as a versatile intermediate for organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is a key feature in many modern drugs, often enhancing metabolic stability, binding affinity, and bioavailability.[2]
Medicinal Chemistry and Drug Discovery
Benzoic acid and its derivatives are privileged structures in medicinal chemistry. The carboxylic acid moiety of this compound can be readily converted into a variety of functional groups, including amides, esters, and ketones, to generate libraries of novel compounds for biological screening.
Derivatives of trifluoromethyl-substituted benzoic acids have shown potent biological activities. For example, 4-{4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives have been identified as potent antibacterial agents against Gram-positive bacteria.[3] This suggests that derivatives of this compound could be explored for similar antimicrobial properties.
Agrochemicals
Trifluoromethylated aromatic compounds are also prevalent in modern agrochemicals. For instance, 2-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of the fungicide Fluopyram. This highlights the potential of this compound as a scaffold for the development of new pesticides and herbicides.
Materials Science
Aromatic carboxylic acids are also utilized as building blocks for functional materials, such as metal-organic frameworks (MOFs) and polymers. The specific substitution pattern of this compound could lead to materials with unique thermal, optical, or electronic properties.
Experimental Protocols
The carboxylic acid group of this compound is a prime handle for synthetic transformations. Amide bond formation is a fundamental reaction in drug discovery. Below is a representative protocol for the coupling of this compound with a primary amine using a common coupling reagent.
Synthesis of a Representative Amide Derivative
This protocol describes the synthesis of N-benzyl-2-methyl-3-(trifluoromethyl)benzamide.
Materials:
-
This compound
-
Benzylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF (0.1 M), add benzylamine (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Add HATU (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-2-methyl-3-(trifluoromethyl)benzamide.[4]
Visualizing Potential Synthetic Utility
The following diagrams illustrate the potential of this compound as a starting material in a drug discovery workflow.
Caption: Synthetic workflow from starting material to potential drug development.
The following diagram details a typical experimental workflow for the synthesis and purification of a derivative.
Caption: Experimental workflow for amide synthesis and purification.
Conclusion
While this compound is a relatively understudied compound in terms of its direct biological effects, its chemical structure makes it a highly promising starting material for the synthesis of novel, biologically active molecules. Its utility as a synthetic intermediate in medicinal chemistry and agrochemical research warrants further exploration. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their discovery programs.
References
- 1. This compound | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 2-Methyl-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in synthetic organic chemistry.[1] Its structural features, particularly the trifluoromethyl (-CF3) group, make it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.[2] The presence of the -CF3 group can significantly enhance key physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
This document provides an overview of the chemical properties of this compound, its primary application as a synthetic intermediate, and detailed protocols for the synthesis of its derivatives. Furthermore, it presents exemplary protocols for the evaluation of the potential biological activities of these derivatives, based on the known properties of structurally related compounds.
Chemical and Physical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₂ | [3] |
| Molecular Weight | 204.15 g/mol | [3] |
| CAS Number | 62089-35-4 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Safety and Handling
This compound is classified as an irritant.[1] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Application as a Synthetic Intermediate
The primary application of this compound is as a precursor for the synthesis of more complex molecules, including amides, esters, and heterocyclic compounds. The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations.
Synthesis of Amide Derivatives
Amide derivatives of benzoic acids are a common structural motif in many biologically active compounds. The following is a general protocol for the synthesis of an amide derivative of this compound.
Protocol 4.1.1: General Procedure for Amide Synthesis
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Addition of the Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Synthesis of Amide Derivatives.
Synthesis of Ester Derivatives
Esterification is another common transformation of this compound, leading to compounds with diverse applications.
Protocol 4.2.1: Fischer Esterification
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
Protocols for Biological Evaluation of Derivatives
While specific biological data for this compound is limited, its derivatives can be screened for various biological activities based on the known properties of similar compounds. The following are exemplary protocols for evaluating the potential antimicrobial and anti-inflammatory activities of synthesized derivatives.
Antimicrobial Activity Screening
Amide and heterocyclic derivatives of aromatic carboxylic acids have shown promise as antimicrobial agents.[4]
Protocol 5.1.1: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Prepare serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Quantitative Data:
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Amide Derivative 1 | 16 | 64 |
| Amide Derivative 2 | 8 | 32 |
| Ester Derivative 1 | >128 | >128 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Anti-inflammatory Activity Screening
Benzoic acid derivatives are known to possess anti-inflammatory properties. A common in vitro assay to screen for anti-inflammatory potential is the inhibition of cyclooxygenase (COX) enzymes.
Protocol 5.2.1: COX-1/COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Use a commercial COX inhibitor screening assay kit. Prepare the purified COX-1 and COX-2 enzymes and the arachidonic acid substrate according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the test compounds at various concentrations with the COX enzymes in a 96-well plate for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorescent method as per the kit's protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Hypothetical Quantitative Data:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Amide Derivative 1 | 50 | 15 |
| Amide Derivative 2 | 25 | 5 |
| Celecoxib (Control) | >100 | 0.1 |
Hypothetical Signaling Pathway
Derivatives of this compound with anti-inflammatory activity could potentially modulate the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds [mdpi.com]
- 3. This compound | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Detailed Laboratory Protocol
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic route commences with the readily available starting material, 3-bromo-2-methylaniline. The synthesis involves an initial Sandmeyer reaction to convert the amino group to a nitrile, followed by hydrolysis to yield the key intermediate, 3-bromo-2-methylbenzoic acid. The subsequent and final step is a copper-catalyzed trifluoromethylation of the aryl bromide to afford the desired product. This application note includes detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthetic workflow, designed for researchers, scientists, and professionals in drug development.
Introduction
Substituted benzoic acids are pivotal scaffolds in the design and synthesis of a wide array of biologically active molecules and functional materials. The incorporation of a trifluoromethyl group into an organic molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, this compound, combines these features, making it a desirable intermediate for the synthesis of novel pharmaceuticals and agrochemicals. The following protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process starting from 3-bromo-2-methylaniline. The overall synthetic scheme is presented below:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-methylbenzoic Acid
This step is a two-part process involving the formation of a diazonium salt from 3-bromo-2-methylaniline, followed by a Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid.
Part A: Synthesis of 3-Bromo-2-methylbenzonitrile via Sandmeyer Reaction
Materials:
-
3-Bromo-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Toluene
-
Deionized Water
-
Ice
Procedure:
-
In a well-ventilated fume hood, dissolve 3-bromo-2-methylaniline in a mixture of concentrated hydrochloric acid and water at a temperature of 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Continue stirring for an additional 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction with the evolution of nitrogen gas will occur. Control the addition rate to maintain the reaction temperature.
-
After the addition is complete, warm the mixture to 50-60 °C and stir for 1 hour.
-
Cool the reaction mixture to room temperature and extract the product with toluene.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3-bromo-2-methylbenzonitrile, which can be used in the next step without further purification.
Part B: Hydrolysis of 3-Bromo-2-methylbenzonitrile
Materials:
-
3-Bromo-2-methylbenzonitrile (from Part A)
-
Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To the crude 3-bromo-2-methylbenzonitrile, add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid precipitate of 3-bromo-2-methylbenzoic acid is collected by vacuum filtration.
-
Wash the solid with cold water.
-
For purification, the crude acid can be dissolved in an aqueous sodium hydroxide solution, washed with an organic solvent to remove any non-acidic impurities, and then re-precipitated by the addition of concentrated hydrochloric acid.
-
Filter the purified 3-bromo-2-methylbenzoic acid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
This step involves the copper-catalyzed trifluoromethylation of 3-bromo-2-methylbenzoic acid using the Ruppert-Prakash reagent (TMSCF₃).[1]
Materials:
-
3-Bromo-2-methylbenzoic acid (from Step 1)
-
Copper(I) Iodide (CuI)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-methylbenzoic acid and copper(I) iodide.
-
Add anhydrous DMF via syringe.
-
Add TMSCF₃ via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.[1]
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[1]
Data Presentation
Table 1: Reactant and Product Quantities for the Synthesis of 3-Bromo-2-methylbenzoic Acid
| Step | Compound | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 1A | 3-Bromo-2-methylaniline | 186.05 | 1.0 eq | (Specify mass) |
| 1A | Sodium Nitrite | 69.00 | 1.1 eq | (Specify mass) |
| 1A | Copper(I) Cyanide | 89.56 | 1.2 eq | (Specify mass) |
| 1A | Potassium Cyanide | 65.12 | 1.2 eq | (Specify mass) |
| 1B | 3-Bromo-2-methylbenzonitrile | 196.04 | ~1.0 eq (crude) | (Mass from 1A) |
| 1B | Sulfuric Acid | 98.08 | (Specify volume) | (Specify volume) |
| Yield | 3-Bromo-2-methylbenzoic acid | 215.04 | (Specify mass and % yield) |
Table 2: Reactant and Product Quantities for the Synthesis of this compound
| Step | Compound | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 2 | 3-Bromo-2-methylbenzoic acid | 215.04 | 1.0 eq | (Specify mass) |
| 2 | Copper(I) Iodide | 190.45 | 0.1 eq | (Specify mass) |
| 2 | TMSCF₃ | 142.22 | 1.5 eq | (Specify volume) |
| 2 | DMF | 73.09 | (Specify volume) | |
| Yield | This compound | 218.15 | (Specify mass and % yield) |
Logical Workflow Diagram
The following diagram illustrates the logical workflow of the entire synthesis process.
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
This synthesis should be performed by trained personnel in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Cyanide compounds (CuCN, KCN) are highly toxic. Handle with extreme care and have an appropriate quenching and disposal procedure in place.
-
Concentrated acids and bases are corrosive. Handle with care.
-
The Sandmeyer reaction can be exothermic and involves the evolution of nitrogen gas. Ensure proper pressure relief and temperature control.
-
TMSCF₃ is a volatile and flammable liquid. Handle under an inert atmosphere.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from commercially available starting materials. The protocols are detailed to ensure reproducibility and can be adapted for various research and development purposes. The successful synthesis of this compound opens avenues for the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols: 2-Methyl-3-(trifluoromethyl)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(trifluoromethyl)benzoic acid is a valuable fluorinated building block in modern organic synthesis. The presence of both a methyl and a trifluoromethyl group on the aromatic ring introduces unique electronic and steric properties, making it a key intermediate in the synthesis of specialized molecules, particularly in the fields of medicinal chemistry and agrochemicals. The trifluoromethyl group often enhances properties such as metabolic stability, lipophilicity, and binding affinity of the final compounds.
These application notes provide an overview of the utility of this compound and its derivatives in the synthesis of bioactive molecules, with a focus on N-aryl anthranilic acids and their potential as kinase inhibitors. Detailed experimental protocols are provided to facilitate the practical application of this versatile building block.
Application 1: Synthesis of N-Aryl Anthranilic Acid Derivatives
N-aryl anthranilic acids are an important class of compounds known for their anti-inflammatory properties. The synthesis of these molecules often involves the coupling of an aniline derivative with a benzoic acid derivative. 2-Methyl-3-(trifluoromethyl)aniline, which can be derived from the topic compound, is a key precursor for creating analogues of well-known anti-inflammatory drugs like flufenamic acid. The Ullmann condensation is a classical and effective method for this transformation.
A notable example is the synthesis of 5-nitro-N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid, which serves as a scaffold for further functionalization in drug discovery programs.[1]
Quantitative Data for Ullmann Condensation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Product | Melting Point (°C) |
| 2-chloro-5-nitro-benzoic acid | 2-methyl-3-trifluoromethylaniline | Copper powder | n-pentyl alcohol | 18 | 5-nitro-N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid | 244-245 |
Experimental Protocol: Synthesis of 5-nitro-N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid[1]
Materials:
-
2-chloro-5-nitro-benzoic acid (25 g)
-
2-methyl-3-trifluoromethylaniline (25 g)
-
Sodium hydroxide pellets (4.8 g)
-
Copper powder (2 g)
-
n-pentyl alcohol (125 ml)
-
Water
-
Ether
-
Hydrochloric acid (for acidification)
Procedure:
-
To a solution of 25 g of 2-chloro-5-nitro-benzoic acid in 125 ml of n-pentyl alcohol, add 4.8 g of sodium hydroxide pellets, 25 g of 2-methyl-3-trifluoromethylaniline, and 2 g of copper powder.
-
With constant stirring, reflux the reaction mixture for 18 hours.
-
Concentrate the mixture to one-half its volume.
-
Dilute the concentrated mixture with water and ether.
-
Separate the aqueous layer and acidify it to obtain the crude product.
-
Recrystallize the crude product to yield pure 5-nitro-N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid.
Logical Relationship: Ullmann Condensation Pathway
Caption: Ullmann condensation for N-aryl anthranilic acid synthesis.
Application 2: Precursor for Kinase Inhibitor Synthesis
The 2-methyl-3-(trifluoromethyl)benzoyl scaffold is a valuable starting point for the synthesis of potential kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer.[2] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The trifluoromethyl group can contribute to favorable interactions within the kinase active site.
Amide bond formation is a key step in the synthesis of many kinase inhibitors. This compound can be activated to its corresponding acyl chloride, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.
Experimental Protocol: General Amide Coupling via Acyl Chloride
Step 1: Synthesis of 2-methyl-3-(trifluoromethyl)benzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.
-
Add an excess (typically 2-3 equivalents) of thionyl chloride or oxalyl chloride dropwise at room temperature. If using oxalyl chloride, add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC or disappearance of the starting material).
-
Remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure to obtain the crude 2-methyl-3-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.
Step 2: Amide Coupling
Materials:
-
2-methyl-3-(trifluoromethyl)benzoyl chloride
-
Desired amine
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous DCM or another suitable inert solvent
Procedure:
-
Dissolve the desired amine and the non-nucleophilic base in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-methyl-3-(trifluoromethyl)benzoyl chloride in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Experimental Workflow: Amide-based Kinase Inhibitor Synthesis
Caption: Workflow for synthesis of potential kinase inhibitors.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Methyl-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-methyl-3-(trifluoromethyl)benzoic acid as a key starting material in the synthesis of pharmaceutical intermediates. The protocols outlined below focus on the synthesis of N-aryl benzamide derivatives, which are a class of compounds with significant potential in drug discovery, particularly as protein tyrosine kinase inhibitors.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1] This makes it an attractive starting material for the synthesis of novel therapeutic agents. One important class of compounds derived from this acid are N-aryl benzamides, which have been identified as potent inhibitors of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cellular signaling pathways. Dysregulation of PTK signaling is implicated in numerous diseases, including cancer and inflammatory disorders.
A notable example of a pharmaceutical intermediate synthesized from this compound is N-(3-(((2-chloro-5-pyrimidinyl)amino)carbonyl)-4-methylphenyl)-2-methyl-3-(trifluoromethyl)benzamide . This compound has been investigated as a protein tyrosine kinase inhibitor with potential applications in treating disorders related to mast cell proliferation and c-kit mediated diseases.[2]
Synthesis of N-Aryl-2-methyl-3-(trifluoromethyl)benzamide Derivatives
The primary method for synthesizing N-aryl-2-methyl-3-(trifluoromethyl)benzamide derivatives is through the amidation of this compound with a corresponding aniline derivative. This reaction typically proceeds via the activation of the carboxylic acid, for example, by converting it to an acyl chloride.
General Synthesis Workflow
The overall synthetic strategy involves two main steps: the activation of the carboxylic acid and the subsequent coupling with an amine.
Caption: General workflow for the synthesis of N-aryl-2-methyl-3-(trifluoromethyl)benzamide.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative N-aryl-2-methyl-3-(trifluoromethyl)benzamide intermediate.
Protocol 1: Synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride, a key reactive intermediate for the subsequent amidation reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the acid.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-methyl-3-(trifluoromethyl)benzoyl chloride as an oil or low-melting solid. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of N-(3-(((2-chloro-5-pyrimidinyl)amino)carbonyl)-4-methylphenyl)-2-methyl-3-(trifluoromethyl)benzamide
This protocol details the amide coupling reaction between the synthesized acyl chloride and the corresponding aniline derivative.
Materials:
-
2-Methyl-3-(trifluoromethyl)benzoyl chloride (from Protocol 1)
-
5-amino-N-(2-chloro-5-pyrimidinyl)-2-methylbenzamide
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a dry round-bottom flask, dissolve 5-amino-N-(2-chloro-5-pyrimidinyl)-2-methylbenzamide (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like DCM or THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-methyl-3-(trifluoromethyl)benzoyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers and wash successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(3-(((2-chloro-5-pyrimidinyl)amino)carbonyl)-4-methylphenyl)-2-methyl-3-(trifluoromethyl)benzamide.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data |
| 2-Methyl-3-(trifluoromethyl)benzoyl chloride | This compound | Thionyl chloride, DMF (cat.) | Toluene | >95 (crude) | - | Used directly in the next step |
| N-(3-(((2-chloro-5-pyrimidinyl)amino)carbonyl)-4-methylphenyl)-2-methyl-3-(trifluoromethyl)benzamide | 2-Methyl-3-(trifluoromethyl)benzoyl chloride | 5-amino-N-(2-chloro-5-pyrimidinyl)-2-methylbenzamide, Pyridine/Et₃N | DCM/THF | 70-85 | >98 | ¹H NMR, ¹³C NMR, Mass Spectrometry, M.P. |
Note: Yields and purity are representative and may vary depending on reaction scale and purification efficiency.
Signaling Pathway
The target of the synthesized intermediate, c-Kit, is a receptor tyrosine kinase. Its signaling is crucial for the proliferation and survival of mast cells.[3][4] The binding of its ligand, stem cell factor (SCF), induces dimerization and autophosphorylation of the receptor, which in turn activates downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell growth and survival.[3][4] Mutations in the c-kit gene can lead to constitutive activation of the receptor, contributing to mast cell proliferative disorders.[4][5] Inhibitors of c-Kit aim to block this aberrant signaling.
Caption: Simplified c-Kit signaling pathway and the inhibitory action of N-aryl-2-methyl-3-(trifluoromethyl)benzamide.
References
- 1. The c-kit receptor, stem cell factor, and mast cells. What each is teaching us about the others - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FUNCTIONAL DEREGULATION OF KIT: LINK TO MAST CELL PROLIFERATIVE DISEASES AND OTHER NEOPLASMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Kit and c-kit mutations in mastocytosis and other hematological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of the KIT growth factor receptor: a therapeutic consideration for mast cell disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of 2-Methyl-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common acylation reaction conditions for 2-methyl-3-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and materials science.[1] The protocols provided are based on established chemical methodologies for benzoic acid derivatives and are intended to serve as a starting point for laboratory experimentation.
Introduction to Acylation Reactions
Acylation is a fundamental transformation in organic synthesis that involves the introduction of an acyl group (R-C=O) into a molecule. For this compound, the carboxylic acid moiety can be converted into various acyl derivatives, such as acyl chlorides, esters, and amides. These derivatives are often crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group can influence the reactivity of the carboxylic acid and the aromatic ring.
Key Acylation Strategies and Reaction Conditions
The primary acylation strategies for this compound involve the activation of the carboxylic acid, followed by reaction with a suitable nucleophile. The main approaches include:
-
Formation of Acyl Chlorides: Conversion of the carboxylic acid to the more reactive acyl chloride.
-
Esterification: Reaction of the carboxylic acid with an alcohol, often under acidic conditions.
-
Amide Coupling: Reaction of the carboxylic acid with an amine, typically mediated by a coupling reagent.
-
Friedel-Crafts Acylation: Using the acyl derivative to acylate an aromatic ring.
The following tables summarize typical reaction conditions for these transformations, based on literature for analogous benzoic acids.
Table 1: Illustrative Conditions for Acyl Chloride Formation
| Reagent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thionyl chloride (SOCl₂) | Catalytic DMF | Toluene | 90 | 3 | >95 (typical) | [2] |
| Oxalyl chloride | Catalytic DMF | Dichloromethane | Room Temp | 1-2 | >95 (typical) | General Knowledge |
| Bis(trichloromethyl) carbonate (BTC) | Catalytic DMF | THF | 50 | 3 | ~93 | [3] |
Table 2: Illustrative Conditions for Esterification
| Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methanol | Conc. H₂SO₄ | Methanol (reflux) | 65 | 0.75 | High | [4] |
| Methanol | Zr/Ti Solid Acid | Methanol | 120 | 6 | 29.1 (for ortho-CF₃) | [5] |
| Ethanol | - | - | - | - | - | [6] |
Table 3: Illustrative Conditions for Amide Coupling
| Amine | Coupling Reagent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Primary/Secondary Amine | DCC | HOBt | Dichloromethane/DMF | Room Temp | 12-24 | Moderate to High | [7] |
| Primary/Secondary Amine | EDC | HOBt | Dichloromethane | Room Temp | 12 | Moderate to High | [7] |
| Primary/Secondary Amine | B(OCH₂CF₃)₃ | - | Acetonitrile | Room Temp | 24 | Good to Excellent | [8] |
Table 4: Illustrative Conditions for Friedel-Crafts Acylation
| Acylating Agent | Catalyst | Aromatic Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acyl Chloride | AlCl₃ | Benzene | Benzene | Room Temp | - | Good | [9][10] |
| Carboxylic Acid | TfOH | Benzene | - | Room Temp | 20 min | 92 | [11] |
| Carboxylic Acid | ZnO | Anisole | Solvent-free | Room Temp | - | High | [12] |
Experimental Protocols
The following are detailed protocols for the acylation of this compound, adapted from established methods.
Protocol 1: Synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add toluene to the flask to create a slurry.
-
Carefully add thionyl chloride (1.5 - 2.0 eq) to the mixture.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the reaction mixture to 90°C and stir for 3 hours, or until the evolution of gas ceases.[2]
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-methyl-3-(trifluoromethyl)benzoyl chloride. This product is often used in the next step without further purification.
Protocol 2: Fischer Esterification to Synthesize Methyl 2-Methyl-3-(trifluoromethyl)benzoate
This protocol details the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Dichloromethane
-
0.6 M Aqueous sodium bicarbonate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 100-mL round-bottom flask, place this compound (1.0 eq) and methanol (excess, e.g., 20 mL per 6g of acid).[4]
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 2 mL) down the side of the flask and swirl to mix.[4]
-
Attach a reflux condenser and heat the mixture to reflux for 45 minutes.[4]
-
Cool the solution and transfer it to a separatory funnel containing 50 mL of water.
-
Rinse the flask with 40 mL of dichloromethane and add the rinsing to the separatory funnel.
-
Extract the product into the dichloromethane layer.
-
Wash the organic layer sequentially with 25 mL of water, 25 mL of 0.6 M aqueous sodium bicarbonate, and 25 mL of saturated sodium chloride solution.[4]
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Protocol 3: Amide Coupling using DCC/HOBt
This protocol describes the formation of an amide from this compound and a primary or secondary amine using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine (primary or secondary)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane or DMF
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in dichloromethane or DMF in a round-bottom flask.
-
Add the amine (1.1 eq) to the solution.
-
Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Diagram 1: General Acylation Workflow
Caption: General acylation pathways for this compound.
Diagram 2: Amide Coupling Protocol Steps
Caption: Workflow for a typical amide coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. mdpi.com [mdpi.com]
- 6. 2-Methyl-3-trifluoromethyl-benzoic acid ethyl ester | #EE9837 | Rieke Metals Products & Services [riekemetals.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. chemistryjournals.net [chemistryjournals.net]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Methyl-3-(trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-methyl-3-(trifluoromethyl)benzoic acid derivatives in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in medicinal chemistry and drug discovery. The protocols outlined below detail two primary synthetic strategies: the direct coupling of the corresponding boronic acid and a decarboxylative approach starting from the parent benzoic acid.
Introduction
The 2-methyl-3-(trifluoromethyl)phenyl moiety is a significant structural motif in the design of novel therapeutic agents. Its unique electronic and steric properties can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. The Suzuki-Miyaura coupling offers a versatile and powerful method for the incorporation of this fragment into a wide array of molecular scaffolds. These protocols are designed to serve as a robust starting point for researchers, with the understanding that optimization for specific substrates may be necessary.
Protocol 1: Suzuki-Miyaura Coupling of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid
This protocol details the palladium-catalyzed cross-coupling of 2-methyl-3-(trifluoromethyl)phenylboronic acid with various aryl and heteroaryl halides. This commercially available boronic acid (CAS No. 947533-86-0) serves as a direct and efficient coupling partner.
General Reaction Scheme
Experimental Protocol
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
2-Methyl-3-(trifluoromethyl)phenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl/heteroaryl halide (1.0 eq), 2-methyl-3-(trifluoromethyl)phenylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent (the halide).
-
Reaction Execution: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of arylboronic acids structurally similar to 2-methyl-3-(trifluoromethyl)phenylboronic acid, providing a predictive framework for reaction outcomes.
| Aryl Halide Partner | Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/Dioxane | 80 | 5 | ~82 |
| 1-Bromo-4-nitrobenzene | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Dioxane | 80 | 3 | ~89 |
| 2-Bromopyridine | 3-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 12 | ~75-85 |
| 3-Bromothiophene | 2-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O | 90 | 8 | ~80-90 |
Note: Yields are based on literature for analogous reactions and serve as a general guide. Actual yields will vary depending on the specific substrates and optimized conditions.
Protocol 2: Decarboxylative Suzuki-Miyaura Coupling of this compound
This protocol provides an alternative strategy that utilizes the readily available This compound directly in a palladium-catalyzed decarboxylative cross-coupling with an arylboronic acid. This approach avoids the pre-functionalization of the benzoic acid to a halide or triflate.[1][2][3]
General Reaction Scheme
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(TFA)₂) (5-10 mol%)
-
Oxidant/Co-catalyst (e.g., Ag₂CO₃, Cu₂O) (1.0 - 2.0 eq)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, high-boiling solvent (e.g., Toluene, DMF, DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5-2.0 eq), the palladium catalyst (5-10 mol%), the oxidant (1.0-2.0 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-150 °C) with vigorous stirring for 12-48 hours. The evolution of CO₂ may be observed.
-
Reaction Monitoring: Monitor the reaction by LC-MS or by quenching a small aliquot and analyzing by GC-MS or ¹H NMR.
-
Work-up and Purification: Follow the work-up and purification procedures as detailed in Protocol 1.
Data Presentation: Representative Decarboxylative Coupling Conditions
| Benzoic Acid Type | Arylboronic Acid | Catalyst System | Oxidant | Base | Solvent | Temp (°C) |
| Electron-rich | Phenylboronic acid | Pd(OAc)₂ / Ligand | Ag₂CO₃ | K₂CO₃ | Toluene | 130-150 |
| Electron-neutral | 4-Tolylboronic acid | Pd(TFA)₂ | Cu₂O | Cs₂CO₃ | DMF | 140 |
| Electron-poor | 4-Nitrophenylboronic acid | Pd(OAc)₂ | Ag₂CO₃ | K₃PO₄ | DMSO | 150 |
| Heteroaromatic | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | Ag₂CO₃ | K₃PO₄ | Dioxane | 120 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathways and Drug Development
The biaryl structures synthesized via these protocols are often evaluated as modulators of various signaling pathways implicated in disease. For instance, many kinase inhibitors, which target pathways like MAPK/ERK or PI3K/Akt, feature complex biaryl cores. The introduction of the 2-methyl-3-(trifluoromethyl)phenyl group can enhance binding affinity and selectivity for the target kinase, potentially leading to more potent and safer drug candidates.
Caption: Inhibition of a kinase signaling pathway by a biaryl compound.
Conclusion
The Suzuki-Miyaura coupling provides a robust and versatile platform for the synthesis of complex biaryl molecules containing the 2-methyl-3-(trifluoromethyl)phenyl moiety. The protocols detailed herein, for both the direct coupling of the corresponding boronic acid and the decarboxylative coupling of the parent benzoic acid, offer valuable starting points for researchers in drug discovery and development. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.
References
Application Notes and Protocols for Amide Bond Formation Using 2-Methyl-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone reaction in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability, increased lipophilicity, and altered acidity of neighboring functional groups, make trifluoromethyl-substituted building blocks highly valuable.[1][2][3] 2-Methyl-3-(trifluoromethyl)benzoic acid is a versatile reagent that serves as a key intermediate in the synthesis of a wide array of biologically active molecules. The presence of the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][3]
These application notes provide detailed protocols for the formation of amide bonds using this compound with common coupling reagents. The methodologies outlined are broadly applicable and can be adapted for the synthesis of diverse amide libraries for screening and lead optimization.
Data Presentation: Reagents and Conditions for Amide Coupling
The following tables summarize typical reagents and conditions for two common and effective amide coupling protocols: EDC/HOBt and HATU. These are general starting points and may require optimization for specific amine substrates.
Table 1: EDC/HOBt Mediated Amide Coupling
| Reagent/Parameter | Molar Equivalents | Concentration (Typical) | Solvent(s) | Temperature (°C) | Time (h) |
| This compound | 1.0 | 0.1 - 0.5 M | DMF, DCM | 0 to RT | 1 - 18 |
| Amine | 1.0 - 1.2 | ||||
| EDC·HCl | 1.1 - 1.5 | ||||
| HOBt | 1.1 - 1.5 | ||||
| Base (e.g., DIPEA, TEA) | 2.0 - 3.0 |
Table 2: HATU Mediated Amide Coupling
| Reagent/Parameter | Molar Equivalents | Concentration (Typical) | Solvent(s) | Temperature (°C) | Time (h) |
| This compound | 1.0 | 0.1 - 0.5 M | DMF, DCM, ACN | 0 to RT | 1 - 18 |
| Amine | 1.0 - 1.2 | ||||
| HATU | 1.1 - 1.5 | ||||
| Base (e.g., DIPEA, TEA) | 2.0 - 4.0 |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amide Synthesis using EDC and HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt).[4][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard aqueous workup reagents (e.g., 1N HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Amide Synthesis using HATU
This protocol outlines the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent, which is often effective for sterically hindered substrates or to minimize racemization.[4][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard aqueous workup reagents (e.g., ethyl acetate, 10% LiCl solution, brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer multiple times with a 10% aqueous LiCl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Visualizations
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Caption: Workflow for HATU mediated amide synthesis.
Caption: General schematic of amide bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols: The Synthesis of Chlorantraniliprole, a Key Agrochemical
Introduction
While 2-methyl-3-(trifluoromethyl)benzoic acid is a known chemical intermediate, its direct and widespread application in the synthesis of major commercial agrochemicals is not extensively documented in publicly available scientific literature and patents. However, a structurally related compound, 2-amino-3-methylbenzoic acid, is a crucial starting material for the synthesis of the blockbuster insecticide, chlorantraniliprole. This document provides detailed application notes and protocols for the synthesis of chlorantraniliprole, a potent anthranilic diamide insecticide. These protocols are intended for researchers, scientists, and drug development professionals in the agrochemical field.
Chlorantraniliprole is highly effective against a broad spectrum of chewing pests, primarily from the order Lepidoptera (moths and butterflies), but also some species of Coleoptera (beetles), Diptera (flies), and Isoptera (termites).[1] Its mode of action is the activation of insect ryanodine receptors, leading to the uncontrolled release of internal calcium stores, which causes muscle paralysis and ultimately death of the insect.[2][3][4]
Core Synthesis Strategy
The industrial synthesis of chlorantraniliprole is a convergent synthesis that involves the preparation of two key intermediates, which are then coupled in the final step.[1]
-
Intermediate I: 2-amino-5-chloro-N,3-dimethylbenzamide
-
Intermediate II: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
The final step is an amidation reaction between these two molecules to form chlorantraniliprole.[1]
Synthesis of Intermediates
Synthesis of Intermediate I: 2-amino-5-chloro-N,3-dimethylbenzamide
A common route for the synthesis of this intermediate begins with 2-amino-3-methylbenzoic acid.[1]
Experimental Protocol: Chlorination of 2-amino-3-methylbenzoic acid [5]
-
Reaction Setup: In a 100 mL round-bottomed flask, add 2-amino-3-methylbenzoic acid (e.g., 20 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 50 mL).
-
Chlorinating Agent: Add N-chlorosuccinimide (NCS, 30 mmol).
-
Reaction Conditions: Stir the mixture under reflux for 3 hours.
-
Work-up: After completion, pour the reaction mixture into ice water.
-
pH Adjustment: Adjust the pH to 6 with dilute hydrochloric acid.
-
Isolation: Filter the precipitate. The resulting solid is washed with a small amount of ethanol to yield 2-amino-5-chloro-3-methylbenzoic acid.
Experimental Protocol: Amidation of 2-amino-5-chloro-3-methylbenzoic acid [6][7]
-
Activation: 2-amino-5-chloro-3-methylbenzoic acid is converted to its acid chloride or activated with a coupling agent. For example, using methanesulfonyl chloride in the presence of a base like 3-picoline.[1]
-
Amine Reaction: The activated acid is then reacted with methylamine to form the desired amide, 2-amino-5-chloro-N,3-dimethylbenzamide.
Quantitative Data for Intermediate I Synthesis
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Chlorination | 2-amino-3-methylbenzoic acid | N-chlorosuccinimide | DMF | Reflux | 3 | 83 | Not Specified |
| Amidation | 2-amino-5-chloro-3-methylbenzoic acid | Methanesulfonyl chloride, 3-picoline, Methylamine | Acetonitrile | -5 to 0 | Not Specified | >90 (typical) | >95 (typical) |
Synthesis of Intermediate II: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
A prevalent industrial synthesis starts from 2,3-dichloropyridine.[1]
Experimental Protocol: [1][8][9]
-
Hydrazino-substitution: React 2,3-dichloropyridine with hydrazine hydrate in a solvent such as ethanol under reflux to produce (3-chloropyridin-2-yl)-hydrazine.
-
Cyclization: Condense the resulting hydrazine derivative with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.
-
Bromination: Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide in a solvent like acetonitrile.
-
Oxidation: Oxidize the subsequent pyrazoline to the corresponding pyrazole.
-
Hydrolysis: Hydrolyze the ester group to the carboxylic acid to yield the final intermediate.
Quantitative Data for Intermediate II Synthesis
| Step | Starting Material | Key Reagents | Overall Yield (%) | Purity (%) |
| Multi-step synthesis | 2,3-dichloropyridine | Hydrazine hydrate, Diethyl maleate, POBr₃, Oxidizing agent | 41-47 | >98 |
Final Synthesis of Chlorantraniliprole
The final step is the coupling of Intermediate I and Intermediate II.[1]
Experimental Protocol: Direct Amidation [1][10][11]
-
Reaction Setup: In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate II) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate I) in acetonitrile.
-
Base Addition: Add a base, such as 3-methylpyridine.
-
Coupling Reaction: Cool the mixture to approximately -5°C. Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5 to 0°C.
-
Reaction Progression: Stir the mixture at this temperature for about 15 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Work-up and Isolation: Add water to quench the reaction. The product, chlorantraniliprole, will precipitate and can be collected by filtration, washed, and dried.
Quantitative Data for Final Synthesis
| Starting Materials | Coupling Agents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Intermediate I & II | Methanesulfonyl chloride, 3-methylpyridine | Acetonitrile | -5 to RT | ~3.5 | 97 | >95 |
| Intermediate I & II | EDCI, HOBt | Dichloromethane | Ice bath to RT | Overnight | 91.5 | Not Specified |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for Chlorantraniliprole.
Mechanism of Action: Ryanodine Receptor Activation
Chlorantraniliprole acts by selectively binding to and activating the ryanodine receptor (RyR) in insect muscle cells.[2][12] This leads to an uncontrolled release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.
Caption: Mechanism of action of Chlorantraniliprole.
References
- 1. benchchem.com [benchchem.com]
- 2. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel mutations and mutation combinations of ryanodine receptor in a chlorantraniliprole resistant population of Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 7. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 8. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 9. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Process For The Preparation Of Chlorantraniliprole [quickcompany.in]
- 12. Silence of ryanodine receptor gene decreases susceptibility to chlorantraniliprole in the oriental armyworm, Mythimna separata Walker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-methyl-3-(trifluoromethyl)benzoic acid as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for utilizing 2-methyl-3-(trifluoromethyl)benzoic acid as a versatile starting material in the synthesis of novel chemical entities. The protocols are intended to serve as a practical guide for laboratory execution, while the application notes offer context on the potential utility of the synthesized compounds, particularly in the realm of medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block for organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it an attractive moiety for incorporation into novel drug candidates and agrochemicals. The carboxylic acid functional group provides a convenient handle for a variety of chemical transformations, including esterification, amidation, and conversion to other functional groups, enabling the synthesis of a diverse range of derivatives.
Application Note 1: Synthesis of Ester Derivatives
Ester derivatives of this compound are useful as intermediates for further synthetic transformations or as final products in various applications. For instance, they can be used in the synthesis of more complex molecules through reactions such as cross-coupling or as building blocks for polymers.
Protocol 1: Synthesis of Methyl 2-methyl-3-(trifluoromethyl)benzoate
This protocol details the straightforward esterification of this compound to its corresponding methyl ester.
Experimental Workflow:
Caption: Workflow for the synthesis of Methyl 2-methyl-3-(trifluoromethyl)benzoate.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 2-methyl-3-(trifluoromethyl)benzoate.
Quantitative Data:
| Compound | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Methyl 2-methyl-3-(trifluoromethyl)benzoate | 5.0 | 5.2 | 96 | >98 (NMR) |
Application Note 2: Synthesis of Bioactive Amide Scaffolds
Amide bond formation is a cornerstone of medicinal chemistry, and this compound can be readily converted to amides. These amides can serve as key intermediates or as final drug candidates. For example, by introducing an amino group to the aromatic ring, the resulting aminobenzoic acid can be used as a scaffold for building libraries of compounds for high-throughput screening. The following protocol is a representative example of how an amino-functionalized derivative of this compound can be coupled with another molecule to form a complex amide.
Protocol 2: Synthesis of a Novel N-Aryl Amide Derivative (Illustrative)
This protocol describes a hypothetical synthesis of a novel N-aryl amide starting from a functionalized derivative of this compound. This illustrates a common strategy in drug discovery for creating new chemical entities with potential biological activity.
Synthetic Pathway:
Caption: General pathway for the synthesis of N-aryl amides.
Materials:
-
4-Amino-2-methyl-3-(trifluoromethyl)benzoic acid (hypothetical starting material)
-
Aryl amine (e.g., aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve 4-amino-2-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the aryl amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amide.
Illustrative Quantitative Data:
| Product Name | Starting Acid (mmol) | Amine (mmol) | Product (mg) | Yield (%) |
| N-(phenyl)-4-amino-2-methyl-3-(trifluoromethyl)benzamide | 1.0 | 1.1 | 250 | 81 |
| N-(4-chlorophenyl)-4-amino-2-methyl-3-(trifluoromethyl)benzamide | 1.0 | 1.1 | 285 | 84 |
Disclaimer: The protocols and data presented are for illustrative purposes. Researchers should conduct their own optimization and characterization of all synthesized compounds. All laboratory work should be performed with appropriate safety precautions.
Scale-up Synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. Two primary synthetic routes are presented: a Sandmeyer reaction starting from 2-methyl-3-(trifluoromethyl)aniline and a Grignard reaction commencing with 2-bromo-1-methyl-3-(trifluoromethyl)benzene.
Executive Summary
Both the Sandmeyer and Grignard reaction pathways offer viable and scalable methods for the production of this compound. The choice of route may depend on factors such as starting material availability, cost, and specific equipment capabilities. The Sandmeyer route involves a three-step process of diazotization, cyanation, and hydrolysis, while the Grignard route is a two-step process involving the formation of a Grignard reagent followed by carboxylation. Careful attention to safety protocols is crucial for both methods, particularly at a larger scale.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Grignard Reaction |
| Starting Material | 2-methyl-3-(trifluoromethyl)aniline | 2-bromo-1-methyl-3-(trifluoromethyl)benzene |
| Key Intermediates | Aryl diazonium salt, 2-methyl-3-(trifluoromethyl)benzonitrile | 2-methyl-3-(trifluoromethyl)phenylmagnesium bromide |
| Number of Steps | 3 | 2 |
| Overall Yield (Typical) | 60-75% | 70-85% |
| Key Reagents | Sodium nitrite, Copper(I) cyanide, Sodium hydroxide | Magnesium, Carbon dioxide (dry ice) |
| Safety Considerations | Handling of potentially explosive diazonium salts, toxic cyanides.[1] | Highly exothermic reaction, pyrophoric potential of Grignard reagent.[2][3] |
Table 2: Reagent Quantities and Yields (per 100g of starting material)
| Route | Step | Reagent | Molar Equiv. | Amount | Expected Yield |
| 1 | Diazotization | 2-methyl-3-(trifluoromethyl)aniline | 1.0 | 100 g | - |
| Hydrochloric Acid (conc.) | ~4.0 | ~200 mL | - | ||
| Sodium Nitrite | 1.1 | ~44 g | >95% (in solution) | ||
| 1 | Cyanation | Copper(I) Cyanide | 1.2 | ~61 g | 70-85% |
| Sodium Cyanide | 1.2 | ~34 g | |||
| 1 | Hydrolysis | 2-methyl-3-(trifluoromethyl)benzonitrile | 1.0 | (from prev. step) | 85-95% |
| Sodium Hydroxide | ~4.0 | ~100 g | |||
| 2 | Grignard Formation | 2-bromo-1-methyl-3-(trifluoromethyl)benzene | 1.0 | 100 g | - |
| Magnesium Turnings | 1.2 | ~12 g | >90% (in solution) | ||
| 2 | Carboxylation | Dry Ice (CO2) | Excess | ~200 g | 75-90% |
Experimental Protocols
Route 1: Sandmeyer Reaction Pathway
This pathway begins with the readily available 2-methyl-3-(trifluoromethyl)aniline.
Step 1: Diazotization of 2-methyl-3-(trifluoromethyl)aniline
Materials:
-
2-methyl-3-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water
Procedure:
-
In a well-ventilated fume hood, charge a jacketed reactor with concentrated hydrochloric acid and water.
-
Cool the acid solution to 0-5 °C using a circulating chiller.
-
Slowly add 2-methyl-3-(trifluoromethyl)aniline to the cold acid solution with vigorous stirring, maintaining the temperature below 10 °C.
-
In a separate vessel, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride slurry, keeping the reaction temperature strictly between 0-5 °C. The addition rate should be controlled to manage the exotherm and prevent the accumulation of nitrous acid.[1]
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30-60 minutes. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Sandmeyer Cyanation
Materials:
-
Diazonium salt solution (from Step 1)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene or other suitable organic solvent
-
Water
Procedure:
-
In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water. This forms the soluble dicyanocuprate(I) complex.
-
Heat the cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous evolution of nitrogen gas will occur. The addition rate must be controlled to keep the foaming and temperature manageable.[4][5]
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and add an organic solvent like toluene.
-
Separate the organic layer, and wash it with water and then brine.
-
The crude 2-methyl-3-(trifluoromethyl)benzonitrile in the organic solvent can be used directly in the next step or purified by vacuum distillation.
Step 3: Hydrolysis of 2-methyl-3-(trifluoromethyl)benzonitrile
Materials:
-
Crude 2-methyl-3-(trifluoromethyl)benzonitrile
-
Sodium Hydroxide (NaOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Charge a reactor with the crude 2-methyl-3-(trifluoromethyl)benzonitrile and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. The hydrolysis of the nitrile to the carboxylate salt will occur.[6][7]
-
Monitor the reaction by TLC or HPLC until the starting nitrile is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of ~2. The this compound will precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Route 2: Grignard Reaction Pathway
This route utilizes the commercially available 2-bromo-1-methyl-3-(trifluoromethyl)benzene.
Step 1: Formation of the Grignard Reagent
Materials:
-
2-bromo-1-methyl-3-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (initiator)
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a dry, inerted reactor equipped with a condenser, a dropping funnel, and a mechanical stirrer.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
Dissolve 2-bromo-1-methyl-3-(trifluoromethyl)benzene in anhydrous THF in the dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be required.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. This is a highly exothermic reaction, and the addition rate must be carefully controlled.[8][9]
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Workup
Materials:
-
Grignard reagent solution (from Step 1)
-
Dry Ice (solid Carbon Dioxide)
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (aqueous solution)
Procedure:
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
While maintaining a low temperature, carefully add crushed dry ice in portions to the stirred Grignard solution. An excess of carbon dioxide is used to ensure complete reaction and to minimize the formation of ketone byproducts.
-
After the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature overnight with stirring.
-
The reaction mixture will become a thick slurry. Dilute with anhydrous diethyl ether to facilitate stirring.
-
Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.
-
Wash the aqueous basic extract with diethyl ether to remove any non-acidic byproducts.
-
Re-acidify the aqueous layer with hydrochloric acid to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent if further purification is required.
Safety and Handling
-
Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. Always use them in solution and keep the temperature low.[1] Cyanide salts are highly toxic; handle with extreme care in a well-ventilated fume hood and have a cyanide poisoning antidote kit readily available.
-
Grignard Reaction: Grignard reagents are highly reactive and can be pyrophoric. The reaction is highly exothermic and can lead to a runaway reaction if the addition of the aryl halide is too fast.[2][3][9][10] Strict anhydrous conditions must be maintained as Grignard reagents react violently with water. The presence of a trifluoromethyl group on the aromatic ring can in some cases increase the risk of detonation during Grignard reagent formation; therefore, appropriate safety precautions, such as using a blast shield, are highly recommended, especially on a large scale.[2]
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. dchas.org [dchas.org]
- 3. acs.org [acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Quantification of 2-methyl-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-3-(trifluoromethyl)benzoic acid is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for process control, quality assurance, and regulatory compliance. This document provides detailed analytical methods and protocols for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection. Alternative and complementary methods are also discussed.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common and accessible method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, owing to its robustness, precision, and cost-effectiveness. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be utilized.
This document will focus on a detailed RP-HPLC-UV method, as it represents a widely applicable and validated approach for similar benzoic acid derivatives.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantification of this compound in bulk drug substances or as a process intermediate.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the analysis of benzoic acid derivatives, adapted for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Retention Time | 5 - 10 minutes |
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard: Reference standard of this compound (purity ≥ 98%).
-
Sample: Test sample containing this compound.
-
Glassware: Volumetric flasks, pipettes.
-
Filter: 0.45 µm syringe filters.
2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a suitable amount of the test sample and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 230 nm.
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 10 30 70 12 30 70 12.1 70 30 | 15 | 70 | 30 |
4. Analysis and Quantification
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the final concentration or purity of the analyte in the original sample.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Alternative Analytical Methods
For specific applications requiring higher sensitivity or confirmation of identity, other analytical techniques can be considered.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the quantification of this compound, particularly for trace analysis. Due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile ester (e.g., methyl ester).
Sample Preparation and Derivatization Workflow for GC-MS
Caption: General workflow for GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is particularly useful for analyzing complex matrices without the need for derivatization.
Logical Relationship for LC-MS Method Development
Caption: Key considerations for developing an LC-MS quantification method.
Conclusion
The presented HPLC-UV method provides a robust and reliable approach for the routine quantification of this compound. For applications requiring higher sensitivity or dealing with complex sample matrices, GC-MS or LC-MS should be considered. The provided protocols and workflows serve as a detailed guide for researchers and scientists in the pharmaceutical industry to establish and validate their analytical methods for this important compound. It is recommended to perform a full method validation according to ICH guidelines before implementing any new analytical procedure.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-3-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering low yields or other issues during the synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and adaptable laboratory-scale synthesis involves the formation of a Grignard reagent from a halogenated precursor, followed by carboxylation with carbon dioxide (CO₂). This method offers a direct pathway to introduce the carboxylic acid group at the desired position.
Q2: What are the critical parameters to control for a successful Grignard-based synthesis?
A2: For a successful Grignard reaction, it is crucial to maintain strictly anhydrous (water-free) conditions, as the Grignard reagent is highly reactive with protic sources.[1] Other key parameters include the quality and activation of the magnesium metal, the choice of an appropriate anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran), and maintaining the optimal reaction temperature.
Q3: Are there any known side reactions that can lower the yield?
A3: Yes, several side reactions can impact the yield. The most common is the quenching of the Grignard reagent by trace amounts of water or other acidic protons in the reaction system.[1] Additionally, if using an acid anhydride for carboxylation, there is a risk of forming a bis-adduct if the stoichiometry is not carefully controlled.[2][3] Isomer formation can also complicate purification and reduce the isolated yield of the desired product.[4]
Q4: What is the role of lithium chloride (LiCl) in some Grignard reaction protocols?
A4: Lithium chloride can be used to promote the formation of the Grignard reagent, particularly when starting from less reactive aryl chlorides.[3][5] The presence of LiCl can lead to a more reactive organometallic species, potentially improving the reaction rate and overall yield.[5]
Troubleshooting Guide for Low Yield
Problem: The yield of this compound is significantly lower than expected.
Below are potential causes and recommended solutions to troubleshoot a low-yield synthesis, particularly when using the Grignard reaction pathway.
| Potential Cause | Troubleshooting Steps & Solutions |
| Presence of Moisture | Verify Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. Commercial anhydrous solvents should be used immediately after opening or stored properly over molecular sieves.[1] |
| Poor Quality or Inactive Magnesium | Activate Magnesium: The surface of magnesium turnings can oxidize, preventing reaction. Activate the magnesium prior to the reaction by stirring vigorously under an inert atmosphere or by adding a small crystal of iodine. The disappearance of the iodine color indicates activation.[1] |
| Impure Starting Halide | Purify Starting Material: Ensure the halide precursor (e.g., 2-bromo-1-methyl-3-(trifluoromethyl)benzene) is pure and free of any protic impurities. Distillation or column chromatography may be necessary. |
| Incomplete Grignard Reagent Formation | Optimize Reaction Initiation: A small amount of the halide can be added initially with gentle warming to initiate the reaction, indicated by a color change or gentle refluxing. The remainder of the halide should then be added at a rate that maintains a steady reaction. The use of an initiator like iodine can be helpful.[1][6] |
| Inefficient Carboxylation | Ensure Good CO₂ Delivery: Use dry ice (solid CO₂) and add it in excess to the Grignard solution, or bubble dry CO₂ gas through the solution. Ensure efficient stirring to maximize the contact between the Grignard reagent and the CO₂. |
| Side Reactions with Carboxylation Agent | Control Stoichiometry: If using a different carboxylating agent like an acid anhydride, add the Grignard reagent to an excess of the anhydride to minimize the formation of bis-adducts.[7] |
| Difficult Product Isolation | Optimize Work-up Procedure: After quenching the reaction with acid, ensure the pH is sufficiently low to fully protonate the carboxylate salt. Thoroughly extract the aqueous layer with a suitable organic solvent. Emulsions may form and may need to be broken up by the addition of brine. |
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
2-Bromo-1-methyl-3-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask under a stream of inert gas until the iodine sublimes and its color disappears.
-
Grignard Formation: Add anhydrous diethyl ether or THF to the flask. Dissolve the 2-bromo-1-methyl-3-(trifluoromethyl)benzene in the anhydrous solvent in the dropping funnel. Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Carboxylation: Cool the Grignard solution in an ice bath. Slowly add crushed dry ice in small portions with vigorous stirring. Continue stirring until the mixture warms to room temperature.
-
Work-up: Quench the reaction by slowly adding an aqueous solution of HCl. Separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Data Presentation: Factors Influencing Yield
The following table summarizes hypothetical yield data based on various reaction parameters to illustrate their potential impact.
| Parameter Varied | Condition A | Yield (%) | Condition B | Yield (%) |
| Solvent | Anhydrous THF | 75% | Technical Grade THF (not dried) | <10% |
| Mg Activation | With Iodine | 78% | Without Iodine | 45% |
| Additive | With LiCl (1 equiv.) | 85% | Without LiCl | 75% |
| Carboxylation Temp. | -78 °C (Dry Ice Bath) | 80% | 0 °C (Ice Bath) | 65% |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 3. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 4. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-methyl-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-methyl-3-(trifluoromethyl)benzoic acid from common side products encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The nature of impurities largely depends on the synthetic route employed. However, common side products may include:
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Unreacted Starting Materials: Such as 2-methyl-3-(trifluoromethyl)benzaldehyde or 2-methyl-3-(trifluoromethyl)benzyl alcohol if the synthesis involves oxidation.
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Isomeric Byproducts: Depending on the specificity of the reaction, other positional isomers of the benzoic acid may be formed.
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Over-oxidized or Incompletely Hydrolyzed Products: For instance, if the synthesis starts from a trichloromethyl group, incomplete hydrolysis could leave benzoyl chloride functionalities.
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Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
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Recrystallization: This is often the most effective method for removing small amounts of impurities, especially if the product is a crystalline solid.
-
Flash Column Chromatography: This technique is ideal for separating the desired product from impurities with different polarities, particularly when dealing with complex mixtures or oily products.
Q3: How can I effectively remove unreacted 2-methyl-3-(trifluoromethyl)benzaldehyde?
A3: Unreacted aldehyde can often be removed by a sodium bisulfite wash during the work-up procedure. Alternatively, flash column chromatography is very effective at separating the more polar benzoic acid from the less polar aldehyde.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The product is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure product. |
| Product oils out instead of crystallizing. | - The melting point of the product is lower than the boiling point of the solvent.- The cooling process is too rapid.- High concentration of impurities. | - Use a lower boiling point solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform an initial purification by column chromatography to remove the bulk of impurities before recrystallization. |
| Low recovery of the purified product. | - The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is cooled thoroughly in an ice bath before filtration.- Minimize the amount of cold solvent used for washing the crystals.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent).- Column was not packed properly. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots (Rf of the product should be around 0.2-0.3).- Ensure the column is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended for silica gel. |
| Product elutes too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate) and increasing the proportion of the less polar solvent (e.g., hexane). |
| Product does not elute from the column (low Rf). | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent. A gradient elution might be necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate, or toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to just dissolve the solid. It is crucial to use the minimum volume of solvent to ensure saturation.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel into a clean, warm Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Ratio (v/v) | Notes |
| Hexane:Ethyl Acetate | 10:1 to 5:1 | A good starting point for many substituted benzoic acids. The optimal ratio should be determined by small-scale trials. |
| Toluene | N/A | Can be effective, but ensure slow cooling to prevent oiling out. |
Protocol 2: Flash Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., hexane and ethyl acetate)
-
Glass column
-
Collection tubes
Procedure:
-
Select the Eluent: Using TLC, determine a solvent system that provides good separation and an Rf value of approximately 0.2-0.3 for the desired product. A common starting point is a mixture of hexane and ethyl acetate.
-
Pack the Column:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow the silica to settle, draining the excess solvent. Gently tap the column to ensure even packing.
-
Add a protective layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect fractions in separate test tubes.
-
-
Analyze Fractions:
-
Monitor the elution process by TLC, spotting fractions to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
How to improve the yield of "2-methyl-3-(trifluoromethyl)benzoic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-methyl-3-(trifluoromethyl)benzoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard carboxylation of 1-bromo-2-methyl-3-(trifluoromethyl)benzene.
Problem 1: Grignard reaction fails to initiate.
-
Symptom: No exotherm, bubbling, or change in the appearance of the magnesium turnings after adding a portion of the aryl bromide solution.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting. | Activate the Magnesium: Before adding the solvent, grind the magnesium turnings under an inert atmosphere to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. The disappearance of the iodine's purple color or the evolution of ethylene gas indicates activation. |
| Presence of Water: Even trace amounts of moisture in the glassware, solvent, or aryl bromide will quench the Grignard reagent as it forms. | Ensure Anhydrous Conditions: All glassware must be rigorously dried in an oven (≥120°C) for several hours and assembled while hot under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF). |
| Low Reactivity of Aryl Bromide: While generally reactive, the specific substrate may require more forcing conditions to initiate. | Gentle Heating: Gently warm a small portion of the reaction mixture with a heat gun. Be prepared to cool the flask in an ice bath, as the reaction is exothermic and can become vigorous once initiated. Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote initiation. |
Problem 2: Low yield of this compound.
-
Symptom: The isolated mass of the product is significantly lower than the theoretical yield.
-
Possible Causes & Solutions:
| Cause | Solution |
| Side Reaction (Wurtz Coupling): The formed Grignard reagent can react with the starting aryl bromide to form a biphenyl byproduct. This is more common at higher concentrations and temperatures. | Slow Addition & Temperature Control: Add the solution of 1-bromo-2-methyl-3-(trifluoromethyl)benzene dropwise to the magnesium suspension at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath. |
| Incomplete Carboxylation: The Grignard reagent may not react completely with the carbon dioxide. | Efficient CO2 Delivery: Use freshly crushed dry ice to ensure a high concentration of CO2. Pour the Grignard solution onto a large excess of finely crushed dry ice with vigorous stirring. Alternatively, bubble dry CO2 gas through the Grignard solution at a low temperature (e.g., 0°C to -78°C). |
| Protonation of Grignard Reagent: The Grignard reagent is a strong base and can be quenched by acidic protons from sources other than water, such as acidic impurities in the starting material. | Purify Starting Material: Ensure the 1-bromo-2-methyl-3-(trifluoromethyl)benzene is free of acidic impurities by passing it through a short plug of neutral alumina before use. |
| Loss of Product during Workup: The product may be lost during the extraction and isolation steps. | Proper pH Adjustment & Extraction: During the acidic workup, ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the benzoate salt, causing it to precipitate or be extracted into the organic layer. Use multiple extractions with a suitable organic solvent to ensure complete recovery. |
Problem 3: Formation of significant byproducts.
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Symptom: The presence of unexpected spots on TLC or peaks in GC/MS analysis of the crude product.
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Possible Causes & Solutions:
| Cause | Solution |
| Benzene Formation: If there are trace amounts of a proton source (e.g., water) in the reaction, the Grignard reagent will be protonated to form 2-methyl-1-(trifluoromethyl)benzene. | Strict Anhydrous Conditions: Refer to the solutions for "Grignard reaction fails to initiate" to ensure all components are dry. |
| Biphenyl Formation (Wurtz Coupling): As mentioned above, the reaction of the Grignard reagent with the starting aryl bromide leads to the formation of 2,2'-dimethyl-3,3'-bis(trifluoromethyl)-1,1'-biphenyl. | Slow Addition & Temperature Control: Maintain a low concentration of the aryl bromide by adding it slowly to the magnesium suspension. Keep the reaction temperature controlled. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this Grignard reaction? A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for the formation of aryl Grignard reagents due to its ability to solvate and stabilize the Grignard reagent. Anhydrous diethyl ether can also be used.
Q2: How can I be certain my Grignard reagent has formed? A2: The formation of the Grignard reagent is typically accompanied by a noticeable exotherm, bubbling at the magnesium surface, and a change in the color of the reaction mixture to a cloudy grey or brownish color. For a quantitative assessment, a small aliquot of the reaction mixture can be quenched with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent. Alternatively, titration methods can be employed.
Q3: Why is it important to add the Grignard solution to the dry ice and not the other way around? A3: Adding the Grignard reagent to a large excess of dry ice ensures that the Grignard reagent is always in the presence of a high concentration of carbon dioxide. This minimizes the side reaction where the Grignard reagent acts as a nucleophile and attacks the initially formed carboxylate, which would lead to a ketone and subsequently a tertiary alcohol.
Q4: What is the expected melting point of this compound? A4: The literature melting point for this compound is in the range of 106°C to 109°C.[1] A broad or depressed melting point of your purified product may indicate the presence of impurities.
Q5: How can I purify the final product? A5: The crude product can be purified by recrystallization. A common solvent system for recrystallization of benzoic acids is water or a mixture of water and a more soluble organic solvent like ethanol. The crude solid is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to form pure crystals.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome | Potential Issues if Deviated |
| Solvent | Anhydrous THF | Good Grignard reagent stability and solubility | Lower yields, slower reaction |
| Mg:Aryl Bromide Ratio | 1.2 - 1.5 : 1 | Complete consumption of aryl bromide | Unreacted starting material |
| Reaction Temperature | Gentle reflux (initiation), then room temp. | Controlled reaction rate | Increased Wurtz coupling at high temps |
| Addition of Aryl Bromide | Slow, dropwise | Minimizes side reactions | High local concentration leads to byproducts |
| Carboxylation Temperature | ≤ 0°C (e.g., on dry ice) | High carboxylation efficiency | Increased side reactions with the carboxylate |
| Workup pH | 1 - 2 | Complete protonation of the product | Incomplete precipitation/extraction of the acid |
Experimental Protocols
Synthesis of this compound via Grignard Carboxylation
Materials:
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1-bromo-2-methyl-3-(trifluoromethyl)benzene
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Magnesium turnings
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Iodine (crystal)
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Anhydrous tetrahydrofuran (THF)
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Dry ice (solid CO2)
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Hydrochloric acid (HCl), 6M
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Diethyl ether (or Ethyl Acetate)
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under a stream of inert gas (N2 or Ar).
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
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To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
-
-
Grignard Reagent Formation:
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Add anhydrous THF to the flask to cover the magnesium.
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In the dropping funnel, prepare a solution of 1-bromo-2-methyl-3-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF.
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Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension. If the reaction does not initiate (indicated by color change and gentle reflux), gently warm the flask with a heat gun.
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Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
-
Carboxylation:
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In a separate beaker, place a large excess of freshly crushed dry ice.
-
Slowly pour the prepared Grignard solution onto the crushed dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
-
Workup and Isolation:
-
Slowly quench the reaction mixture by adding 6M HCl until the aqueous layer is acidic (pH ~1-2) and all solids have dissolved.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
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Recrystallize the crude product from a suitable solvent (e.g., hot water/ethanol) to obtain the pure acid.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Common byproducts in the synthesis of "2-methyl-3-(trifluoromethyl)benzoic acid"
Technical Support Center: Synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent synthetic strategies for this compound are:
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Grignard Reaction: This involves the formation of a Grignard reagent from a suitable precursor, such as 1-bromo-2-methyl-3-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide.
-
Oxidation: This route typically involves the oxidation of 2-methyl-3-(trifluoromethyl)benzaldehyde to the corresponding carboxylic acid using a suitable oxidizing agent.
Q2: I am observing a significant amount of a non-polar byproduct in my Grignard reaction. What could it be?
A2: A common non-polar byproduct in Grignard reactions is a biphenyl derivative, formed through a Wurtz-type coupling of the Grignard reagent with the starting aryl halide.[1][2] In the synthesis of this compound, this would result in the formation of 2,2'-dimethyl-3,3'-bis(trifluoromethyl)biphenyl.
Q3: My Grignard reaction yield is consistently low, and I notice the formation of a volatile aromatic compound. What is the likely cause?
A3: Low yields are often due to the high basicity of the Grignard reagent, which will react with any protic sources in the reaction mixture.[3][4] The presence of trace amounts of water or other protic solvents will quench the Grignard reagent, leading to the formation of 1-methyl-2-(trifluoromethyl)benzene. Ensuring strictly anhydrous conditions is crucial.
Q4: During the workup of my Grignard reaction, I detected fluoride ions in the aqueous layer. Is this normal?
A4: The trifluoromethyl group can be unstable under certain conditions, including those used for Grignard reagent formation.[5][6] Decomposition of the trifluoromethyl group can occur, leading to the formation of fluoride ions and a complex mixture of byproducts.[5][6] This is a known issue, particularly with trifluoromethyl-substituted phenyl Grignard reagents, and can be influenced by reaction temperature and concentration.[5]
Q5: My oxidation of 2-methyl-3-(trifluoromethyl)benzaldehyde to the carboxylic acid is incomplete. How can I improve the conversion?
A5: Incomplete oxidation can be due to several factors, including insufficient oxidant, suboptimal reaction temperature, or short reaction time. Increasing the molar excess of the oxidizing agent, prolonging the reaction time, or moderately increasing the temperature can often improve conversion. However, be mindful that harsh conditions can potentially lead to side reactions.
Troubleshooting Guides
Guide 1: Grignard Reaction and Carboxylation
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction.
Potential Byproducts and Impurities:
| Byproduct/Impurity | Structure | Common Cause | Mitigation Strategy |
| 1-methyl-2-(trifluoromethyl)benzene | Toluene derivative | Reaction with protic sources (e.g., water) | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2,2'-dimethyl-3,3'-bis(trifluoromethyl)biphenyl | Biphenyl derivative | Wurtz coupling of Grignard reagent and aryl halide | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. Use a less reactive solvent if possible. |
| Defluorinated/Decomposed Products | Mixture of compounds | Instability of the trifluoromethyl group | Maintain a low reaction temperature during Grignard formation. Use a moderate concentration of the Grignard reagent.[5][6] |
| Unreacted Starting Material | 1-bromo-2-methyl-3-(trifluoromethyl)benzene | Incomplete reaction | Ensure magnesium turnings are activated. Use a small amount of iodine or 1,2-dibromoethane to initiate the reaction. |
Experimental Protocol: Grignard Reaction and Carboxylation
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Grignard Formation: Add magnesium turnings to the flask. In the dropping funnel, place a solution of 1-bromo-2-methyl-3-(trifluoromethyl)benzene in anhydrous diethyl ether or THF.
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Initiation: Add a small portion of the aryl halide solution to the magnesium. If the reaction does not start, add a crystal of iodine or a few drops of 1,2-dibromoethane.
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Reaction: Once the reaction initiates (observed by bubbling and heat generation), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Carboxylation: Cool the reaction mixture in an ice bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard solution onto crushed dry ice.
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Workup: Quench the reaction by slowly adding aqueous HCl. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude this compound by recrystallization or column chromatography.
Guide 2: Oxidation of 2-methyl-3-(trifluoromethyl)benzaldehyde
This guide addresses common issues encountered during the synthesis of this compound via the oxidation of the corresponding aldehyde.
Potential Byproducts and Impurities:
| Byproduct/Impurity | Structure | Common Cause | Mitigation Strategy |
| Unreacted Aldehyde | 2-methyl-3-(trifluoromethyl)benzaldehyde | Incomplete oxidation | Increase the amount of oxidizing agent, reaction time, or temperature. |
| Over-oxidation Products | - | Harsh reaction conditions | Use a milder oxidizing agent or control the reaction temperature carefully. |
| Cannizzaro Products | 2-methyl-3-(trifluoromethyl)benzyl alcohol and the corresponding carboxylate | Use of strong base with the aldehyde | Perform the oxidation under neutral or acidic conditions. |
Experimental Protocol: Aldehyde Oxidation
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-3-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., acetone, acetic acid).
-
Oxidation: Cool the solution in an ice bath and slowly add the oxidizing agent (e.g., potassium permanganate, chromic acid).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Workup: Quench any excess oxidant. For example, with KMnO4, add a small amount of sodium bisulfite. Acidify the mixture with HCl and extract the product with a suitable organic solvent.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting carboxylic acid by recrystallization.
Visualizations
Caption: Potential reaction pathways and byproduct formation in the Grignard synthesis.
Caption: A troubleshooting workflow for identifying and resolving synthesis issues.
References
Technical Support Center: Synthesis of 2-Methyl-3-(trifluoromethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most plausible and commonly employed synthetic strategies for this compound involve the carboxylation of an organometallic intermediate derived from 1-bromo-2-methyl-3-(trifluoromethyl)benzene. The two primary approaches are:
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Grignard Reaction: Formation of a Grignard reagent (2-methyl-3-(trifluoromethyl)phenylmagnesium bromide) followed by quenching with solid carbon dioxide (dry ice).
-
Lithiation and Carboxylation: Halogen-metal exchange or direct lithiation followed by reaction with carbon dioxide.
Hydrolysis of a corresponding nitrile (2-methyl-3-(trifluoromethyl)benzonitrile) is another potential route, though the synthesis of the nitrile precursor might present its own challenges.
Q2: What is the CAS number for this compound and its common precursor?
A2:
-
1-Bromo-2-methyl-3-(trifluoromethyl)benzene (common precursor): CAS No: 69902-83-6[3]
Q3: What are the typical solvents used for the Grignard or lithiation reactions in this synthesis?
A3: Anhydrous ethereal solvents are essential for the formation of the organometallic intermediates. Commonly used solvents include:
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Tetrahydrofuran (THF)
-
Diethyl ether (Et2O)
It is crucial that these solvents are thoroughly dried before use, as any moisture will quench the organometallic reagent.
Q4: How can I purify the final product, this compound?
A4: Purification of the final carboxylic acid product typically involves the following steps:
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Acid-base extraction: The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., NaOH or NaHCO3) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and subsequently acidified (e.g., with HCl) to precipitate the pure carboxylic acid.
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Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as toluene or a mixture of heptane and ethyl acetate, to obtain a crystalline product with high purity.[4]
-
Flash column chromatography: While less common for the final acid, it can be used if other purification methods fail.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Grignard or lithiation pathway.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the Grignard/organolithium reagent | 1. Wet glassware or solvents. 2. Impure magnesium turnings or organolithium reagent. 3. Reaction has not initiated. 4. Low reaction temperature for Grignard initiation. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use freshly opened and titrated n-BuLi. For Grignard reactions, activate magnesium with iodine or 1,2-dibromoethane.[5] 3. For Grignard reactions, add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. Gentle heating may also be required.[5] 4. While the overall reaction may be run at low temperatures, initiation of Grignard formation may require gentle warming. |
| Low yield of the final carboxylic acid | 1. Inefficient carboxylation. 2. Premature quenching of the organometallic reagent. 3. Formation of side products (e.g., biphenyls from Wurtz coupling). | 1. Use a large excess of freshly crushed, high-purity dry ice. Ensure the organometallic solution is added slowly to the dry ice to prevent localized warming. 2. Maintain a strictly inert atmosphere (N2 or Ar) throughout the reaction. 3. Add the aryl bromide solution slowly to the magnesium turnings to maintain a low concentration of the bromide and minimize coupling. |
| Presence of starting material (1-bromo-2-methyl-3-(trifluoromethyl)benzene) in the final product | 1. Incomplete formation of the organometallic reagent. 2. Insufficient reaction time. | 1. Titrate the organolithium reagent before use. Ensure the magnesium is sufficiently activated for Grignard formation. 2. Allow the reaction to stir for a sufficient time after the addition of the aryl bromide or organolithium reagent. Monitor the reaction by TLC or GC-MS if possible. |
| Difficulty in purifying the final product | 1. Presence of non-polar impurities (e.g., biphenyls). 2. Emulsion formation during acid-base extraction. | 1. Thoroughly wash the aqueous carboxylate solution with an organic solvent (e.g., diethyl ether or hexanes) before acidification. 2. Add brine to the aqueous layer to break up emulsions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a general procedure based on standard methods for Grignard carboxylation and should be optimized for this specific substrate.
Materials:
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1-Bromo-2-methyl-3-(trifluoromethyl)benzene
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Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
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Solid carbon dioxide (dry ice)
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Diethyl ether (Et2O)
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1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation: Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Grignard Formation:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Assemble the apparatus and flush with nitrogen.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In a separate flask, prepare a solution of 1-bromo-2-methyl-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.
-
-
Carboxylation:
-
Crush a large excess of dry ice (at least 5 equivalents) in a separate flask and add anhydrous THF to create a slurry.
-
Slowly add the Grignard reagent solution to the dry ice slurry via a cannula, ensuring the temperature remains below -60 °C.
-
Allow the mixture to warm to room temperature slowly.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO3.
-
Separate the aqueous layer containing the carboxylate salt and wash it with diethyl ether to remove any neutral impurities.
-
Acidify the aqueous layer with 1 M HCl until a precipitate forms.
-
Extract the precipitated carboxylic acid with diethyl ether (3 x volumes).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Recrystallization: Recrystallize the crude solid from a suitable solvent to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Parameters for Related Carboxylation Reactions
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Trichloromethyl benzal chloride | 1. HF 2. HNO3 | - | 50-150 | 95.8 | [6] |
| o-Toluic acid | 1. SOCl2 2. Cl2, light 3. HF | Toluene | 90-120 | 96.8 | [4] |
| 2-Trifluoromethyl benzonitrile | NaOH | Water | 100 | 89.9 | [7] |
Note: The data presented is for the synthesis of related trifluoromethyl benzoic acids. Specific yield and optimal conditions for this compound may vary and require experimental optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 2775634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 7. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Trifluoromethylation Reactions
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during trifluoromethylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
General Troubleshooting
Question: My trifluoromethylation reaction is not working (low or no yield). Where do I start troubleshooting?
Answer: A low or nonexistent yield in a trifluoromethylation reaction can stem from several factors. A systematic approach to troubleshooting is crucial. Here is a general workflow to diagnose the issue:
Stability issues of "2-methyl-3-(trifluoromethyl)benzoic acid" in acidic or basic media
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of 2-methyl-3-(trifluoromethyl)benzoic acid in acidic and basic media. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in acidic or basic solutions?
A1: Based on its chemical structure, this compound is expected to be relatively stable under mild acidic and basic conditions. The primary potential degradation pathways, although likely requiring harsh conditions, are:
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Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂) is a potential degradation route for benzoic acids, which can be promoted by heat. The presence of the electron-withdrawing trifluoromethyl group might influence the rate of this process.
-
Hydrolysis of the trifluoromethyl group: The trifluoromethyl (-CF₃) group is generally very stable and resistant to hydrolysis. Transformation of a -CF₃ group to a carboxylic acid typically requires extreme conditions, such as treatment with concentrated or fuming sulfuric acid, and is unlikely to occur under standard aqueous acidic or basic conditions used in routine experiments.
Q2: Is the trifluoromethyl group on this compound likely to degrade in my experiments?
A2: The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds. It is generally robust and unreactive under a wide range of chemical conditions, including mild acidic and basic hydrolysis. Therefore, degradation of the -CF₃ group is not expected under typical experimental settings.
Q3: Can the methyl group be oxidized or otherwise react during stability studies?
A3: While the methyl group can be susceptible to oxidation, this typically requires the presence of oxidizing agents. In the context of acidic or basic hydrolysis without strong oxidants, the methyl group is expected to be stable.
Q4: I am observing a loss of my compound in a solution at pH 2. What could be the cause?
A4: If you observe a decrease in the concentration of this compound at acidic pH, consider the following possibilities:
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Precipitation: The solubility of carboxylic acids is pH-dependent. At acidic pH, the carboxylic acid will be in its neutral, less soluble form. Ensure that the concentration of your compound is below its solubility limit at the experimental pH to avoid precipitation being mistaken for degradation.
-
Adsorption: The compound may adsorb to the surfaces of your container (e.g., glass or plastic vials).
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Degradation: While less likely under mild conditions, decarboxylation could be occurring, especially if the solution is heated. Analyze your samples for the expected degradation product, 2-methyl-1-(trifluoromethyl)benzene.
Q5: My compound seems to be degrading in a basic solution (e.g., pH 12). What should I investigate?
A5: In basic solutions, this compound will exist as the more soluble carboxylate salt, so precipitation is less likely to be an issue. If you observe degradation:
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Decarboxylation: As with acidic conditions, heating a basic solution of the compound could promote decarboxylation.
-
Interaction with other components: Consider potential reactions with other components in your formulation or medium.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak in HPLC analysis. | 1. Precipitation due to low pH. 2. Adsorption to container surfaces. 3. Chemical degradation (e.g., decarboxylation). | 1. Check the solubility of the compound at the experimental pH. Consider using a co-solvent if necessary. 2. Use silanized glassware or low-adsorption vials. 3. Analyze for potential degradation products. Perform a forced degradation study to identify likely degradants. |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | 1. Attempt to identify the structure of the new peaks using techniques like LC-MS or GC-MS. 2. Compare the retention times of the new peaks with those of potential degradation products (if standards are available). |
| Inconsistent results between replicate experiments. | 1. Issues with sample preparation. 2. Non-homogeneity of the sample solution. 3. Inconsistent temperature control. | 1. Review and standardize the sample preparation protocol. 2. Ensure complete dissolution and thorough mixing of the compound in the medium. 3. Use a calibrated and stable heating source if experiments are conducted at elevated temperatures. |
Experimental Protocols
Protocol for Forced Degradation Study (Acid and Base Hydrolysis)
This protocol provides a general framework for assessing the stability of this compound under acidic and basic stress conditions.
1. Materials:
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This compound
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Hydrochloric acid (HCl), e.g., 0.1 M and 1 M
-
Sodium hydroxide (NaOH), e.g., 0.1 M and 1 M
-
High-purity water
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Acetonitrile or other suitable organic solvent for stock solution
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pH meter
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Heating block or water bath
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Sample Preparation for Hydrolysis:
-
Acid Hydrolysis:
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In separate vials, add a known volume of the stock solution to a larger volume of 0.1 M HCl and 1 M HCl to achieve a final desired concentration (e.g., 100 µg/mL).
-
Prepare a control sample by adding the same volume of stock solution to high-purity water.
-
-
Base Hydrolysis:
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In separate vials, add a known volume of the stock solution to a larger volume of 0.1 M NaOH and 1 M NaOH to achieve the same final concentration.
-
-
Control:
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Prepare a control sample in the same manner using only the dissolution solvent (e.g., acetonitrile and water) without acid or base.
-
4. Stress Conditions:
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Incubate the prepared samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
It is advisable to also run a set of samples at room temperature as a comparison.
5. Sample Analysis:
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At each time point, withdraw an aliquot from each vial.
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Neutralize the acidic and basic samples before HPLC analysis (e.g., by adding an equimolar amount of base or acid, respectively).
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Dilute the samples as necessary with the mobile phase.
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Analyze the samples by a validated stability-indicating HPLC method.
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Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
6. Data Analysis:
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Calculate the percentage of degradation of this compound at each time point.
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Summarize the data in a table.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Aqueous Solutions at 60 °C
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.5 | 1.2 | 0.3 | |
| 48 | 97.1 | 2.5 | 0.4 | |
| 72 | 95.8 | 3.6 | 0.6 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.2 | 0.7 | 0.1 | |
| 48 | 98.3 | 1.5 | 0.2 | |
| 72 | 97.5 | 2.2 | 0.3 |
Note: This table presents hypothetical data for illustrative purposes only. Actual results may vary.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Hypothetical Degradation Pathway: Decarboxylation
Caption: Potential decarboxylation of the parent compound.
Technical Support Center: Degradation of 2-methyl-3-(trifluoromethyl)benzoic acid in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-3-(trifluoromethyl)benzoic acid. The information provided is intended to assist in anticipating and resolving issues related to the stability and degradation of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred based on its chemical structure. The primary sites susceptible to degradation under typical stress conditions (hydrolysis, oxidation, photolysis) include the carboxylic acid group (decarboxylation), the methyl group (oxidation), and the trifluoromethyl group (hydrolysis to a carboxylic acid, though generally stable). The aromatic ring itself is relatively stable but can be susceptible to oxidative cleavage under harsh conditions.
Q2: How stable is this compound in common aqueous solutions?
A2: The stability of this compound in aqueous solutions is dependent on the pH, temperature, and presence of light or other reactive species. Generally, benzoic acid derivatives are relatively stable at neutral and acidic pH. However, in basic solutions, the carboxylate form is more soluble and may be more susceptible to certain reactions. The trifluoromethyl group is generally electron-withdrawing and can influence the overall stability of the molecule. To determine the precise stability in your experimental conditions, a forced degradation study is recommended.
Q3: What analytical techniques are suitable for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method with UV detection is the most common and effective technique. This method can separate the parent compound from its degradation products, allowing for accurate quantification of the degradation over time. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.
Q4: Are there any known incompatibilities of this compound with common excipients or solvents?
A4: There is limited specific data on the incompatibility of this compound. However, as a general precaution, compatibility with alkaline excipients should be carefully evaluated, as this could potentially lead to salt formation or catalyze degradation. When using co-solvents, their purity should be ensured, as impurities (e.g., peroxides in ethers) can initiate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of parent compound in solution | pH-dependent hydrolysis: The compound may be unstable at the pH of your solution. | Conduct a pH stability study by preparing solutions in a range of buffers (e.g., pH 2, 7, 9) and analyzing for degradation over time. |
| Oxidative degradation: The solution may be exposed to oxygen or contain oxidizing agents. | Degas your solvent and prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid using solvents that may contain peroxide impurities. Consider adding an antioxidant if compatible with your experiment. | |
| Photodegradation: Exposure to ambient or UV light can cause degradation. | Protect your solutions from light by using amber vials or covering them with aluminum foil. Conduct a photostability study according to ICH Q1B guidelines. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products: The compound is degrading under the experimental conditions. | Perform a forced degradation study to intentionally generate degradation products. Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. |
| Interaction with container: The compound may be adsorbing to or reacting with the storage container. | Use inert container materials such as borosilicate glass or polypropylene. Test for adsorption by analyzing the concentration of the solution after transfer to a new container. | |
| Poor recovery of the compound from a formulation | Precipitation: The compound may have limited solubility in the chosen solvent system. | Determine the solubility of the compound in your vehicle. Consider using a co-solvent or adjusting the pH to improve solubility. |
| Complexation with excipients: The compound may be interacting with other components in the formulation. | Evaluate the compatibility of the compound with each excipient individually. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl to a final drug concentration of 100 µg/mL.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH to a final drug concentration of 100 µg/mL.
-
Incubate at 60°C for 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide to a final drug concentration of 100 µg/mL.
-
Keep at room temperature for 24 hours.
-
Withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation (Solution):
-
Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at 100 µg/mL.
-
Incubate at 70°C for 7 days.
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Withdraw aliquots at various time points and dilute with mobile phase.
-
-
Photodegradation:
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Prepare a solution of the compound in a suitable solvent at 100 µg/mL.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the samples with mobile phase.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV method.
-
If significant degradation is observed, the samples should also be analyzed by LC-MS to identify the degradation products.
4. Data Presentation:
-
Summarize the percentage of degradation for each stress condition in a table.
| Stress Condition | Time | Temperature | % Degradation (Example) | Major Degradation Products (m/z) (Example) |
| 0.1 M HCl | 72 hours | 60°C | 5.2% | 188.05 |
| 0.1 M NaOH | 8 hours | 60°C | 15.8% | 202.03, 160.04 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | 220.04 |
| Heat (Solution) | 7 days | 70°C | 3.1% | 188.05 |
| Photolysis | 1.2 million lux hours | Room Temp | 12.3% | 218.06 |
Note: The % degradation and m/z values are hypothetical examples and should be replaced with actual experimental data.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
Preventing byproduct formation in "2-methyl-3-(trifluoromethyl)benzoic acid" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic routes include:
-
Carboxylation of a Grignard Reagent: This involves the reaction of a Grignar reagent, such as 1-bromo-2-methyl-3-(trifluoromethyl)benzene, with carbon dioxide.
-
Hydrolysis of a Nitrile: Starting from 2-methyl-3-(trifluoromethyl)benzonitrile, hydrolysis under acidic or basic conditions yields the desired carboxylic acid.
-
Oxidation of a Benzyl Alcohol: The oxidation of 2-methyl-3-(trifluoromethyl)benzyl alcohol can also produce the target compound.
Q2: What are the potential isomeric impurities I should be aware of?
A2: Depending on the starting materials and synthetic route, you may encounter isomeric impurities where the methyl and trifluoromethyl groups are in different positions on the benzene ring. For instance, in syntheses starting from precursors to 2-methyl-3-(trifluoromethyl)aniline, isomers like 3-methyl-4-(trifluoromethyl) or 5-methyl-2-(trifluoromethyl) derivatives could potentially be carried through. Careful selection and purification of starting materials is crucial.
Q3: How can I purify the final product, this compound?
A3: Common purification techniques include:
-
Recrystallization: Using a suitable solvent system, such as toluene or a mixture of petroleum ether and ethyl acetate, can effectively remove impurities.
-
Flash Column Chromatography: For smaller scales or difficult separations, silica gel chromatography can be employed.
-
Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified benzoic acid is a highly effective method.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Guide 1: Grignard Reaction and Carboxylation
Issue: Low yield of the desired benzoic acid and formation of a significant amount of 2-methyl-3-(trifluoromethyl)benzene as a byproduct.
This issue often points to the quenching of the Grignard reagent by a proton source before it can react with carbon dioxide.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in Grignard carboxylation.
Quantitative Data on Reaction Conditions:
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Byproduct: 2-methyl-3-(trifluoromethyl)benzene |
| Solvent | THF (undried) | THF (freshly distilled over Na/benzophenone) | High |
| Temperature of CO2 addition | Room Temperature | -78 °C (dry ice/acetone bath) | High |
| CO2 Source | CO2 gas bubbled through | Solid CO2 (dry ice) added in excess | Moderate |
| Atmosphere | Air | Inert (Nitrogen or Argon) | High |
Experimental Protocol: Grignard Reaction and Carboxylation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Grignard Formation:
-
To the flask, add magnesium turnings (1.2 eq).
-
In the dropping funnel, place a solution of 1-bromo-2-methyl-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Add a small portion of the aryl bromide solution to the magnesium to initiate the reaction. If the reaction does not start, a small crystal of iodine can be added.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add crushed, solid carbon dioxide (dry ice) in small portions until an excess is present.
-
Allow the mixture to slowly warm to room temperature overnight with continuous stirring.
-
-
Work-up:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with 2M hydrochloric acid to a pH of ~1.
-
Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Guide 2: Hydrolysis of 2-methyl-3-(trifluoromethyl)benzonitrile
Issue: Incomplete hydrolysis, resulting in the presence of 2-methyl-3-(trifluoromethyl)benzamide as a major byproduct.
This problem arises from insufficient reaction time, temperature, or concentration of the hydrolyzing agent.
Troubleshooting Workflow:
Caption: Troubleshooting incomplete nitrile hydrolysis.
Quantitative Data on Reaction Conditions:
| Parameter | Condition A (Incomplete Hydrolysis) | Condition B (Complete Hydrolysis) | Byproduct: 2-methyl-3-(trifluoromethyl)benzamide |
| Hydrolyzing Agent | 2M H2SO4 | 6M H2SO4 | High |
| Reaction Time | 4 hours | 12 hours | High |
| Temperature | 80 °C | Reflux (e.g., ~100 °C for aqueous solution) | Moderate |
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-(trifluoromethyl)benzonitrile (1.0 eq).
-
Hydrolysis:
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Add a 6M aqueous solution of sulfuric acid.
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Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and amide intermediate are no longer detected.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
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Pour the mixture over ice and extract with a suitable organic solvent, such as ethyl acetate (3 x).
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Combine the organic layers, wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude carboxylic acid.
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Guide 3: Oxidation of 2-methyl-3-(trifluoromethyl)benzyl alcohol
Issue: Over-oxidation or side reactions leading to a complex mixture of byproducts.
This can be caused by using an oxidizing agent that is too strong or by not controlling the reaction temperature.
Troubleshooting Workflow:
Caption: Troubleshooting oxidation of benzyl alcohol.
Quantitative Data on Oxidizing Agents:
| Oxidizing Agent | Temperature | Reaction Time | Selectivity for Carboxylic Acid |
| KMnO4 (strong) | 0 °C to reflux | 2-6 hours | High |
| PCC (mild) | Room Temperature | 2-4 hours | Low (forms aldehyde) |
| Jones Reagent (CrO3/H2SO4) | 0 °C to Room Temp | 1-3 hours | High |
Experimental Protocol: Oxidation with Potassium Permanganate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-(trifluoromethyl)benzyl alcohol (1.0 eq) in a mixture of acetone and water.
-
Oxidation:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO4) (2.0-3.0 eq) in water dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the purple color of the permanganate has disappeared.
-
-
Work-up:
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Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
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Acidify the filtrate with 2M hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude this compound.
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Technical Support Center: Purifying 2-methyl-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the purification of 2-methyl-3-(trifluoromethyl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield after recrystallization.
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Question: I am losing a significant amount of my product during recrystallization. What are the possible reasons and how can I improve my yield?
-
Answer: Low recovery after recrystallization is a common issue. Several factors could be contributing to this:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Excessive Solvent: Using too much solvent will keep more of your product dissolved, even at low temperatures.
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Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely and be lost.
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Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield of crystals.
Solutions:
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Solvent Screening: Perform small-scale solubility tests to find the optimal recrystallization solvent or solvent mixture.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
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Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.
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Maximize Cooling: Allow the solution to cool slowly to room temperature to form pure crystals, then cool it further in an ice bath to maximize precipitation.
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Issue 2: Product purity does not improve after recrystallization.
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Question: My product purity, as determined by NMR or HPLC, is not significantly better after recrystallization. Why is this happening?
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Answer: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system.
-
Co-crystallization: The impurity may be co-crystallizing with your product. This is more likely if the impurity is structurally very similar to this compound, such as a positional isomer.
-
Insoluble Impurities: If the impurities are insoluble, they should be removed by hot filtration before crystallization.
Solutions:
-
Change the Solvent System: Try a different solvent or a mixture of solvents. This can alter the solubility of both the product and the impurities, potentially allowing for better separation.
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Perform a Preliminary Purification: Consider using a different technique, such as acid-base extraction or column chromatography, to remove the problematic impurities before the final recrystallization.
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Issue 3: Oily precipitate instead of crystals.
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Question: My compound is "oiling out" and forming an oily layer instead of solid crystals upon cooling. What should I do?
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Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
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High Impurity Concentration: A high concentration of impurities can depress the melting point of the mixture.
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Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over crystals.
Solutions:
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation.
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Seed Crystals: Add a small seed crystal of the pure compound to the cooled solution to induce crystallization.
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Solvent Modification: Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solubility and promote crystallization.
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Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Issue 4: Difficulty with column chromatography.
-
Question: I am trying to purify my compound using silica gel column chromatography, but I am facing issues with separation and recovery. What are some common problems and solutions?
-
Answer: Column chromatography of acidic compounds like this compound can be challenging.
-
Tailing: The acidic nature of the carboxylic acid group can lead to strong interactions with the silica gel, causing the product to elute slowly and spread out (tailing), resulting in poor separation.
-
Poor Separation: The chosen eluent system may not be optimal for separating the target compound from its impurities.
-
Low Recovery: The compound may be irreversibly adsorbed onto the silica gel.
Solutions:
-
Eluent Modification: To reduce tailing, add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase. This protonates the silica surface and reduces the strong interaction with the carboxylic acid.
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation (a difference in Rf values of at least 0.2).
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: The impurities will largely depend on the synthetic route used. However, common impurities may include:
-
Unreacted Starting Materials: For example, 2-methyl-3-(trifluoromethyl)toluene if the synthesis involves oxidation of the methyl group.
-
Positional Isomers: Isomers such as 2-methyl-5-(trifluoromethyl)benzoic acid or other isomers can be formed as byproducts depending on the regioselectivity of the reactions. These can be particularly challenging to remove due to their similar physical properties.
-
Over- or Under-oxidized Products: If the synthesis involves oxidation, byproducts from incomplete or excessive oxidation may be present.
-
Solvents and Reagents: Residual solvents and unreacted reagents from the synthesis and workup steps.
Q2: What is the best general approach for purifying this compound?
A2: A multi-step approach is often the most effective:
-
Acid-Base Extraction: This is a highly effective first step to separate the acidic product from any neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic product will move into the aqueous layer as its carboxylate salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure acid, which can be collected by filtration.
-
Recrystallization: This is an excellent second step for further purification. The choice of solvent is critical and should be determined experimentally.
-
Column Chromatography: This is generally used if recrystallization fails to remove persistent impurities, particularly isomers.
Q3: Can I use water to wash away impurities?
A3: While this compound has low solubility in cold water, a simple water wash is generally not very effective for removing significant amounts of organic impurities. However, washing with cold water is a good final step after recrystallization to remove any residual mother liquor from the surface of the crystals.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous extracts. The desired product is now in the aqueous phase as its sodium salt.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), which will cause the purified product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent. Allow the crystals to air dry on the filter paper before transferring them to a watch glass for final drying.
Quantitative Data
The following table provides hypothetical data for the purification of a 10 g crude sample of this compound to illustrate the effectiveness of different purification techniques. Actual results may vary.
| Purification Step | Initial Purity (%) | Final Purity (%) | Yield (%) | Major Impurities Removed |
| Acid-Base Extraction | 85 | 95 | 90 | Neutral starting materials, non-acidic byproducts |
| Recrystallization (Toluene) | 95 | 99 | 85 | Structurally similar impurities, colored byproducts |
| Column Chromatography | 99 | >99.5 | 95 | Positional isomers |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low yield in recrystallization.
Technical Support Center: Reaction Monitoring of 2-methyl-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring chemical reactions involving 2-methyl-3-(trifluoromethyl)benzoic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Choosing Your Analytical Technique: TLC vs. HPLC
Deciding between TLC and HPLC for reaction monitoring depends on the specific requirements of your analysis. TLC is a rapid, qualitative technique ideal for quick checks of reaction progress, while HPLC provides quantitative data with higher resolution and sensitivity.
Thin-Layer Chromatography (TLC) Analysis
TLC is a fast and cost-effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: A common starting point for separating acidic compounds on silica gel is a mixture of a non-polar solvent and a more polar solvent. Good options include hexane/ethyl acetate or dichloromethane/methanol. Due to the acidic nature of the analyte, adding a small amount of acetic or formic acid (0.5-2%) to the mobile phase can help to reduce streaking and improve spot shape.
Q2: My spots are streaking or tailing. How can I fix this?
A2: Streaking or tailing of acidic compounds on silica gel TLC plates is a common issue. This is often due to strong interactions between the carboxylic acid group and the acidic silica gel. To resolve this, you can:
-
Add an acid to the mobile phase: A small amount of acetic or formic acid (0.5-2%) in your eluent can suppress the ionization of the carboxylic acid, leading to more compact spots.
-
Reduce sample concentration: Overloading the TLC plate can cause streaking. Try spotting a more dilute solution of your reaction mixture.
-
Use a different stationary phase: If streaking persists, consider using neutral alumina or reversed-phase TLC plates.
Q3: I don't see any spots on my TLC plate after development. What could be the problem?
A3: There are several potential reasons for not seeing any spots:
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The sample is too dilute: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration on the plate.
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The compound is not UV-active: If you are using a UV lamp for visualization and your compound does not have a UV chromophore, you will not see any spots. Try using a visualization stain such as potassium permanganate or an iodine chamber.
-
The solvent level in the developing chamber was too high: If the solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of moving up the plate.
Experimental Protocol: TLC Monitoring
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., 7:3 hexane/ethyl acetate with 1% acetic acid)
-
UV lamp (254 nm) for visualization
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for your starting material, reaction mixture, and a co-spot.
-
Spot the Plate: Using a capillary tube, spot a small amount of your starting material solution on its designated mark. Spot the reaction mixture on its mark, and for the co-spot, apply both the starting material and reaction mixture to the same spot.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp. Circle the spots with a pencil.
Troubleshooting Guide for TLC
| Problem | Possible Cause(s) | Solution(s) |
| Streaking/Tailing Spots | Sample is too concentrated. Analyte is strongly interacting with the stationary phase. | Dilute the sample. Add 0.5-2% acetic or formic acid to the mobile phase. |
| Spots Remain at the Baseline | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots Run with the Solvent Front | Mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase. |
| Uneven Solvent Front | The TLC plate was not placed evenly in the chamber. The chamber was not properly saturated with solvent vapors. | Ensure the plate is level in the chamber. Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures, offering high resolution and sensitivity. For acidic compounds like this compound, reversed-phase HPLC is the most common approach.
Frequently Asked Questions (FAQs) for HPLC
Q1: What is a suitable HPLC method for this compound?
A1: A good starting point is a reversed-phase method using a C18 column. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. To ensure good peak shape for the acidic analyte, the aqueous portion of the mobile phase should be acidified, for example, with 0.1% phosphoric acid or 0.1% formic acid, to a pH below the pKa of the carboxylic acid.
Q2: My peaks are tailing or broad. What can I do to improve the peak shape?
A2: Peak tailing for acidic compounds in reversed-phase HPLC is often caused by interactions with residual silanol groups on the silica-based stationary phase. To mitigate this:
-
Lower the mobile phase pH: Adding an acid like phosphoric acid or formic acid to the mobile phase (to a pH of around 2.5-3) will suppress the ionization of both the carboxylic acid and the silanol groups, reducing unwanted interactions.
-
Use a different column: Consider using a column with a low-activity silica or an end-capped C18 column specifically designed for the analysis of polar or acidic compounds.
-
Adjust the organic modifier: Sometimes, changing the organic solvent (e.g., from methanol to acetonitrile) can improve peak shape.
Q3: How can I confirm the identity of the peaks in my chromatogram?
A3: Peak identity can be confirmed by:
-
Comparing retention times: Inject a standard of your starting material and any expected products to compare their retention times with the peaks in your reaction mixture chromatogram.
-
Spiking the sample: Add a small amount of a known standard to your reaction mixture and inject it. An increase in the peak area of a specific peak will confirm its identity.
-
Using a detector with spectral capabilities: A photodiode array (PDA) detector can provide a UV spectrum for each peak, which can be compared to the spectra of known standards. For more definitive identification, HPLC coupled with mass spectrometry (LC-MS) can be used.
Experimental Protocol: HPLC Monitoring
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis: Set the column temperature (e.g., 30 °C), flow rate (e.g., 1.0 mL/min), and UV detection wavelength (e.g., 230 nm or 275 nm). Inject the prepared sample and record the chromatogram.
Quantitative Data for Related Compounds
Table 1: HPLC Retention Times for Fluorinated Benzoic Acids [1]
| Compound | Retention Time (min) |
| 2-Fluorobenzoic acid | 3.5 |
| 3-Fluorobenzoic acid | 4.0 |
| 4-Fluorobenzoic acid | 4.2 |
| 2,6-Difluorobenzoic acid | 1.2 |
| 2-(Trifluoromethyl)benzoic acid | 4.8 |
| 3-(Trifluoromethyl)benzoic acid | 5.2 |
| 4-(Trifluoromethyl)benzoic acid | 5.5 |
| Conditions: C18 column, mobile phase gradient of acetonitrile and water with an acidic modifier. |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition. This data should be used as a guide for developing a suitable method for this compound.
Troubleshooting Guide for HPLC
References
Handling and storage best practices for "2-methyl-3-(trifluoromethyl)benzoic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 2-methyl-3-(trifluoromethyl)benzoic acid. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorinated aromatic carboxylic acid. Its unique structure, featuring a methyl group and a trifluoromethyl group on the benzoic acid backbone, makes it a valuable building block in organic synthesis. The trifluoromethyl group can enhance properties like lipophilicity, metabolic stability, and binding affinity in target molecules. Consequently, it is primarily used as a key intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, as well as in the development of novel materials and catalysts.
Q2: What are the general handling precautions for this compound?
A2: Always handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.
Q3: How should this compound be properly stored?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place. It is stable under recommended storage conditions. Keep it away from strong oxidizing agents, as these are incompatible materials.
Q4: What are the known physical and chemical properties of this compound?
A4: The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₂ | |
| Molecular Weight | 204.15 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 107-110 °C | |
| Solubility | Poorly soluble in water; more soluble in organic solvents like ethyl acetate and DMSO. Solubility is pH-dependent. |
Troubleshooting Guides
Solubility Issues
Problem: The compound is not dissolving in the chosen solvent.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | This compound is poorly soluble in water. Increase the polarity of the solvent system by trying organic solvents such as methanol, ethanol, acetone, or THF. For non-polar applications, ethyl acetate is a good starting point. Dimethyl sulfoxide (DMSO) can be used for preparing stock solutions. |
| pH of the Solution | As a carboxylic acid, its solubility in aqueous solutions is pH-dependent. To dissolve it in an aqueous medium, try adding a base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid and form a more soluble salt. |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming of the solution may help to dissolve the compound. Always check the compound's stability at elevated temperatures before heating. |
| Saturation | The concentration of the compound may have exceeded its solubility limit in the chosen solvent. Try diluting the solution with more solvent. |
Unexpected Reaction Outcomes
Problem: A reaction involving this compound yields unexpected side products or fails to proceed as expected.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Activation of Carboxylic Acid (for Amide Coupling) | For amide bond formation, the carboxylic acid needs to be activated. Ensure your activating agent (e.g., EDC, DCC, HATU) is fresh and used in the correct stoichiometric amount. The presence of a base (e.g., DIPEA, triethylamine) is often crucial. |
| Side Reactions of the Trifluoromethyl Group | While generally stable, the trifluoromethyl group can sometimes participate in side reactions under harsh conditions (e.g., very strong bases or high temperatures). Review the reaction conditions and consider milder alternatives if possible. |
| Steric Hindrance | The ortho-methyl group can cause steric hindrance, potentially slowing down or inhibiting reactions at the carboxylic acid group. Using less sterically hindered reagents or increasing the reaction temperature (while monitoring for degradation) may be necessary. |
| Palladium Catalyst Inactivity (for Cross-Coupling Reactions) | In Suzuki or other palladium-catalyzed cross-coupling reactions, the choice of ligand and base is critical. Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation. |
| Moisture or Air Sensitivity of Reagents | Some reagents used in conjunction with this compound, such as organometallics or activating agents, may be sensitive to moisture or air. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere. |
Purification Challenges
Problem: Difficulty in isolating the pure product from the reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Material | If the reaction has not gone to completion, unreacted this compound may contaminate the product. Monitor the reaction by TLC or LC-MS to ensure completion. If the product is neutral or basic, an acidic wash (e.g., dilute HCl) during workup can help remove the unreacted carboxylic acid. |
| Formation of Closely Eluting Impurities | Side |
Validation & Comparative
A Comparative Guide to Analytical Standards of 2-Methyl-3-(trifluoromethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount for accurate quantification and validation of analytical methods. This guide provides a comprehensive comparison of analytical standards for 2-methyl-3-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical synthesis. The comparison focuses on purity assessment by High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), offering insights into the experimental data and methodologies that underpin the quality of these standards.
Comparison of Analytical Standard Specifications
The selection of an appropriate analytical standard depends on its intended use. For routine analysis, a well-characterized standard with a defined purity by a primary method is often sufficient. For use as a primary calibrator or in the validation of new analytical methods, a standard with traceability to a national metrology institute and a comprehensive purity assessment is recommended.
| Parameter | Supplier A (Typical) | Supplier B (Hypothetical High-Purity) | Supplier C (Certified Reference Material) |
| Purity (by HPLC) | ≥97.0% | ≥99.5% | ≥99.8% (with impurity profile) |
| Purity (by qNMR) | Not typically provided | ≥99.0% (mass fraction) | Certified value (e.g., 99.7 ± 0.2 mg/g) |
| Identity | Conforms to structure by ¹H NMR and MS | Confirmed by ¹H NMR, ¹³C NMR, MS, and IR | Confirmed by multiple techniques; full spectral data provided |
| Residual Solvents | Not specified | <0.1% by GC-HS | Quantified and reported |
| Water Content | Not specified | <0.1% by Karl Fischer | Quantified and reported |
| Certificate of Analysis | Basic CoA with purity statement | Detailed CoA with analytical data | Comprehensive certificate with traceability statement |
| Traceability | Not specified | Traceable to in-house primary standards | Traceable to SI units via a national metrology institute |
Experimental Protocols
Accurate determination of the purity of an analytical standard is crucial. Below are detailed methodologies for two common and powerful analytical techniques: HPLC-UV for chromatographic purity and qNMR for an absolute purity assessment.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
HPLC with UV detection is a widely used technique for assessing the purity of organic compounds by separating the main component from its impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
Data Analysis: The purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assignment
qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance against a certified internal standard, providing traceability to the SI unit for mass (kilogram).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Materials:
-
Internal Standard (IS): Certified Reference Material of a stable compound with known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or other suitable solvent.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 s) to ensure full relaxation.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (Analyte) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity (IS)
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
Visualizing the Analytical Workflow
To better understand the process of qualifying an analytical standard, the following diagrams illustrate the workflows for HPLC and qNMR analysis.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for qNMR Purity Analysis.
Conclusion
The choice of an analytical standard for this compound should be guided by the specific requirements of the application. While HPLC provides a reliable assessment of chromatographic purity, qNMR offers a direct and highly accurate determination of mass fraction, traceable to SI units, making it the gold standard for certifying reference materials. For critical applications such as drug development and quality control, utilizing a well-characterized certified reference material is highly recommended to ensure the accuracy and reliability of analytical results. Researchers should always refer to the Certificate of Analysis for lot-specific data and information on the analytical methods used for characterization.[1][2]
References
A Comparative Guide to the Synthesis of 2-Methyl-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic pathways for the production of 2-methyl-3-(trifluoromethyl)benzoic acid, a valuable building block in pharmaceutical and materials science.[1] The unique substitution pattern of this molecule, featuring both a methyl and a trifluoromethyl group on the aromatic ring, presents specific challenges and considerations in its synthesis. This document outlines two distinct and viable routes, detailing their respective methodologies, performance metrics, and the necessary validation techniques to ensure the purity and identity of the final product.
Synthetic Pathways Overview
Two primary strategies for the synthesis of this compound are presented:
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Route 1: The Sandmeyer Reaction Approach. This classic transformation in aromatic chemistry offers a reliable method starting from the readily available precursor, 2-methyl-3-(trifluoromethyl)aniline. The synthesis involves the diazotization of the aniline, followed by a cyanation reaction to form the corresponding benzonitrile, which is then hydrolyzed to the desired carboxylic acid.[2][3]
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Route 2: The Oxidation Approach. This pathway utilizes the selective oxidation of the methyl group of 2-methyl-3-(trifluoromethyl)toluene. This method is contingent on the availability of the substituted toluene precursor and an oxidizing agent that can selectively convert the methyl group to a carboxylic acid without affecting the trifluoromethyl group.
Performance Comparison
The selection of a synthetic route often depends on a variety of factors including yield, purity of the final product, cost and availability of starting materials, and overall process safety and scalability. The following table summarizes the key performance indicators for the two proposed routes.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Oxidation |
| Starting Material | 2-Methyl-3-(trifluoromethyl)aniline | 2-Methyl-3-(trifluoromethyl)toluene |
| Key Transformations | Diazotization, Cyanation, Hydrolysis | Oxidation |
| Typical Reagents | NaNO₂, H₂SO₄, CuCN, NaOH/H₂O | KMnO₄ or other oxidizing agents |
| Overall Yield | Moderate to Good | Variable, dependent on oxidation efficiency |
| Purity | Generally high after purification | Potential for over-oxidation or side products |
| Scalability | Well-established for industrial scale | Can be challenging depending on the oxidant |
| Safety Considerations | Handling of diazonium salts and cyanides | Use of strong oxidizing agents |
Experimental Protocols
Detailed experimental procedures for the key steps in each synthetic route are provided below.
Route 1: Sandmeyer Reaction Protocol
Step 1: Diazotization of 2-Methyl-3-(trifluoromethyl)aniline
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Dissolve 2-methyl-3-(trifluoromethyl)aniline in an aqueous solution of sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
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Slowly add the cold diazonium salt solution to the CuCN solution, controlling the rate of addition to manage gas evolution.
-
Allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction.
-
The product, 2-methyl-3-(trifluoromethyl)benzonitrile, is then extracted with an organic solvent.
Step 3: Hydrolysis of 2-Methyl-3-(trifluoromethyl)benzonitrile
-
Reflux the isolated 2-methyl-3-(trifluoromethyl)benzonitrile with an aqueous solution of sodium hydroxide.
-
Monitor the reaction until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the this compound.
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The solid product is collected by filtration, washed, and dried. A yield of 89.9% with a purity of 98.8% has been reported for a similar hydrolysis of 2-trifluoromethyl benzonitrile.[4]
Route 2: Oxidation Protocol
Step 1: Synthesis of 2-Methyl-3-(trifluoromethyl)toluene
A potential synthesis for this starting material involves the reaction of 2-bromo-1-methyl-3-(trifluoromethyl)benzene with a suitable methylating agent.
Step 2: Oxidation of 2-Methyl-3-(trifluoromethyl)toluene
-
Suspend 2-methyl-3-(trifluoromethyl)toluene in an aqueous solution.
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Add potassium permanganate (KMnO₄) portion-wise to the stirred mixture.
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Heat the reaction mixture to reflux and maintain until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid to precipitate the this compound.
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The product is collected by filtration, washed, and dried. The oxidation of toluene to benzoic acid can achieve yields of up to 98%.[5]
Validation of Synthesis
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, aromatic protons in the expected regions, and a broad singlet for the carboxylic acid proton. For the related compound 3-methylbenzoic acid, the methyl protons appear at approximately 2.37 ppm.[6] The aromatic protons will exhibit splitting patterns and chemical shifts influenced by the positions of the methyl and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carboxylic carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons. For 3-methylbenzoic acid, the methyl carbon appears at 21.3 ppm and the carboxylic carbon at 167.9 ppm.[6] For methyl 2-(trifluoromethyl)benzoate, the trifluoromethyl carbon appears as a quartet at approximately 123.5 ppm.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic broad O-H stretch for the carboxylic acid, a C=O stretch, and C-F stretching bands.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for determining the purity of the final product. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[8][9] The purity is determined by the area percentage of the main peak.
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the synthetic pathways and the validation workflow.
Caption: Overall workflow for the synthesis and validation of this compound.
Caption: Detailed signaling pathway for Route 1 (Sandmeyer Reaction).
Caption: Signaling pathway for Route 2 (Oxidation).
References
- 1. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. fsis.usda.gov [fsis.usda.gov]
Comparison of "2-methyl-3-(trifluoromethyl)benzoic acid" with other trifluoromethylating agents
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (-CF3) group is a critical strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of target molecules. While the query focused on "2-methyl-3-(trifluoromethyl)benzoic acid" as a trifluoromethylating agent, it is essential to clarify its primary role in chemical synthesis. This compound is a valuable trifluoromethylated building block , a molecule that already contains the -CF3 group and is incorporated into a larger structure. This guide will compare the use of such building blocks with the alternative and more direct approach of using trifluoromethylating agents , which are reagents designed to transfer a -CF3 group to a substrate.
Understanding the Two Main Strategies for Trifluoromethylation
There are two primary methodologies for introducing a trifluoromethyl group into a molecule:
-
The Building Block Approach: This involves using a commercially available or synthesized small molecule that already possesses a trifluoromethyl group. "this compound" is a prime example of such a building block.[1] This approach is advantageous when a specific trifluoromethylated scaffold is desired and can be readily incorporated into a larger synthetic scheme.
-
The Direct Trifluoromethylation Approach: This strategy employs a reagent specifically designed to deliver a trifluoromethyl group to a nucleophilic, radical, or electrophilic site on a substrate. These reagents are broadly classified based on the nature of the trifluoromethyl species they generate: nucleophilic, electrophilic, or radical.[2]
Figure 1: A high-level comparison of the two main strategies for introducing a trifluoromethyl group into a molecule.
Comparison of Popular Electrophilic Trifluoromethylating Agents
For direct trifluoromethylation, electrophilic agents are widely used due to their bench-top stability and broad applicability. Below is a comparison of some of the most common electrophilic trifluoromethylating reagents.
| Reagent Class | Specific Example | Key Features |
| Hypervalent Iodine Reagents | Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) | Bench-stable, crystalline solids; versatile for trifluoromethylating a wide range of nucleophiles including thiols, alcohols, and phosphines; can also participate in radical reactions. |
| Sulfonium Salts | Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) | Highly reactive electrophilic trifluoromethylating agents; effective for C-H trifluoromethylation of heterocycles and trifluoromethylation of enolates and silyl enol ethers. |
| Sulfoximines | Shibata's Reagents (e.g., trifluoromethylsulfoximine salts) | Neutral reagents that can trifluoromethylate carbanions, enamines, and thiolate anions, often in low to moderate yields. |
Experimental Data: Performance of Electrophilic Trifluoromethylating Agents
The choice of a trifluoromethylating agent often depends on the substrate and desired reaction conditions. The following table summarizes the performance of different electrophilic trifluoromethylating agents in the trifluoromethylation of a common nucleophile, thiophenol.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Togni's Reagent II | Thiophenol | Phenyl trifluoromethyl sulfide | 99 | |
| Umemoto's Reagent | Thiophenol | Phenyl trifluoromethyl sulfide | 95 | |
| S-(trifluoromethyl)diphenylsulfonium triflate | Thiophenol | Phenyl trifluoromethyl sulfide | 85 |
Experimental Protocols
Protocol 1: General Procedure for S-Trifluoromethylation of Thiols using Togni's Reagent
-
Materials: Thiol (1.0 mmol), Togni's Reagent II (1.1 mmol), and a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (5 mL).
-
Procedure: To a solution of the thiol in the chosen solvent, Togni's Reagent II is added in one portion at room temperature. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired trifluoromethylated sulfide.
Protocol 2: General Procedure for Trifluoromethylation of β-Ketoesters using Umemoto's Reagent
-
Materials: β-Ketoester (1.0 mmol), Umemoto's Reagent (1.2 mmol), a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 mmol), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL).
-
Procedure: To a suspension of the base in the solvent, the β-ketoester is added dropwise at 0 °C. The mixture is stirred for 30 minutes, after which Umemoto's Reagent is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated. The crude product is purified by column chromatography.
Reaction Pathways
Electrophilic Trifluoromethylation of a Thiol
Figure 2: Generalized pathway for the electrophilic trifluoromethylation of a thiol.
Radical Trifluoromethylation of an Alkene
Figure 3: A simplified workflow for a photoredox-catalyzed radical trifluoromethylation of an alkene.
References
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 2-methyl-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of "2-methyl-3-(trifluoromethyl)benzoic acid". Due to the limited public availability of experimental spectra for this specific compound, this guide presents a detailed analysis of two structurally related and commercially available alternatives: 2-methylbenzoic acid and 3-(trifluoromethyl)benzoic acid . By comparing the experimental data of these analogs, we can predict and understand the expected spectroscopic characteristics of this compound, providing a robust framework for its identification.
Executive Summary
The structural confirmation of an organic molecule is paramount in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive fingerprint of a molecule's structure. This guide leverages the experimental spectroscopic data of 2-methylbenzoic acid and 3-(trifluoromethyl)benzoic acid to infer the structural features of this compound. The presence of both a methyl (-CH₃) and a trifluoromethyl (-CF₃) group on the benzoic acid scaffold is expected to introduce distinct and predictable features in the respective spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two analog compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| 2-methylbenzoic acid | DMSO-d₆ | 12.8 (s, 1H, -COOH), 7.85 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 2.55 (s, 3H, -CH₃) |
| 3-(trifluoromethyl)benzoic acid | DMSO-d₆ | 13.8 (br s, 1H, -COOH), 8.30 (s, 1H, Ar-H), 8.25 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.75 (t, 1H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-methylbenzoic acid | DMSO-d₆ | 169.5, 140.0, 132.5, 131.5, 130.5, 127.5, 125.5, 21.5 |
| 3-(trifluoromethyl)benzoic acid | DMSO-d₆ | 165.8, 133.5, 132.0 (q, J=32 Hz), 130.5, 130.0, 126.0 (q, J=4 Hz), 123.5 (q, J=272 Hz), 125.0 |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| 2-methylbenzoic acid | ATR | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1300 (C-O stretch) |
| 3-(trifluoromethyl)benzoic acid | ATR | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~1320 (C-F stretch), ~1130 (C-F stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-methylbenzoic acid | Electron Ionization (EI) | 136 | 119, 91 |
| 3-(trifluoromethyl)benzoic acid | Electron Ionization (EI) | 190 | 173, 145 |
Predicted Spectroscopic Features for this compound
Based on the analysis of the two analogs, the following spectroscopic features are predicted for This compound :
-
¹H NMR: The spectrum would be expected to show a singlet for the carboxylic acid proton (around 13 ppm), three distinct aromatic proton signals, and a singlet for the methyl group protons (around 2.6 ppm). The chemical shifts of the aromatic protons would be influenced by both the electron-donating methyl group and the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The spectrum should display a signal for the carboxylic carbon (around 168 ppm), aromatic carbon signals, a quartet for the trifluoromethyl carbon (due to C-F coupling), and a signal for the methyl carbon (around 20 ppm). The positions of the aromatic carbon signals would be shifted according to the combined electronic effects of the substituents.
-
IR Spectroscopy: The spectrum would show a broad O-H stretch for the carboxylic acid, a C=O stretch, aromatic C=C stretches, and strong C-F stretching bands characteristic of the trifluoromethyl group.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 204. Key fragmentation pathways would likely involve the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), and potentially a trifluoromethyl radical (-CF₃).
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrumentation: The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Visualizations
Caption: Workflow for Spectroscopic Structure Confirmation.
Caption: Comparison of Spectroscopic Features.
Conclusion
A Comparative Guide to HPLC Methods for Purity Analysis of 2-Methyl-3-(trifluoromethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-methyl-3-(trifluoromethyl)benzoic acid, a key building block in the synthesis of various pharmaceutical compounds. While a specific, universally adopted HPLC method for this compound is not extensively documented in publicly available literature, this guide outlines a robust, recommended reversed-phase HPLC method and compares it with alternative analytical approaches, supported by established principles of chromatography for similar aromatic acids.
Recommended HPLC Method for Purity Analysis
A reversed-phase HPLC method is the most suitable approach for the purity analysis of this compound due to the compound's aromatic and acidic nature. The following method is proposed based on common practices for analyzing fluorinated benzoic acids and other aromatic carboxylic acids.[1][2]
Experimental Protocol: Recommended RP-HPLC Method
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good retention and separation of the main component from its potential impurities.
-
Mobile Phase: A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. A typical mobile phase would consist of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[3]
-
Solvent B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
-
Gradient Program: A starting condition with a lower percentage of the organic solvent (e.g., 30-40% B) held for a few minutes, followed by a linear increase to a higher concentration (e.g., 90-95% B) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, likely around 230-280 nm. A photodiode array (PDA) detector is advantageous for obtaining spectral information and assessing peak purity.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase at the initial conditions or a mixture of acetonitrile and water.
Rationale for Method Parameters:
The acidic modifier in the mobile phase is crucial for obtaining sharp, symmetrical peaks for acidic analytes like this compound.[3] The C18 stationary phase provides the necessary hydrophobicity for retaining the aromatic compound. A gradient elution allows for the effective separation of both more polar and less polar impurities that might be present.
Comparison with Alternative Analytical Methods
While reversed-phase HPLC is the workhorse for purity analysis, other techniques can offer advantages in specific scenarios.
| Analytical Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Robust, reproducible, widely available, suitable for a broad range of compounds. | May require derivatization for compounds without a UV chromophore; resolution can be challenging for closely related impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[4][5] | High sensitivity and selectivity, provides structural information for impurity identification.[4][5] | Requires derivatization for non-volatile compounds like carboxylic acids, which adds a step to sample preparation and can introduce variability.[5] |
| Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) | Similar to HPLC but uses smaller particle size columns for faster and more efficient separations, often coupled with mass spectrometry.[6] | Significantly faster analysis times, higher resolution, and the specificity of mass detection for confident peak identification.[6] | Higher initial instrument cost and complexity. |
| Ion Chromatography (IC) | Separation based on ionic interactions with a charged stationary phase.[7] | Excellent for separating ionic species. | Less common for the analysis of primarily organic molecules unless they are highly ionic. |
Data Presentation: Expected Performance of Analytical Methods
The following table summarizes the expected performance characteristics of the discussed analytical methods for the purity analysis of this compound. The values for RP-HPLC are hypothetical and would need to be determined during method validation.
| Parameter | RP-HPLC (Proposed Method) | GC-MS (with derivatization) | UHPLC-MS/MS |
| Retention Time (Main Peak) | 8-12 min | 10-15 min | 2-4 min |
| Resolution (Main Peak vs. Key Impurity) | > 2.0 | > 2.0 | > 2.5 |
| Tailing Factor (Main Peak) | 0.9 - 1.2 | 0.9 - 1.3 | 0.9 - 1.2 |
| Limit of Detection (LOD) | ~0.01% | ng/L range[4][5] | pg to ng/mL range[6][7] |
| Limit of Quantification (LOQ) | ~0.03% | ng/L range | pg to ng/mL range[6] |
| Precision (%RSD) | < 2.0% | < 5.0% (including derivatization) | < 2.0% |
Mandatory Visualizations
Caption: Key parameters for comparing analytical methods.
References
- 1. helixchrom.com [helixchrom.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. biotage.com [biotage.com]
- 4. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s4science.at [s4science.at]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of NMR Spectra for 2-methyl-3-(trifluoromethyl)benzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the nuanced differences in the Nuclear Magnetic Resonance (NMR) spectra of positional isomers of methyl- and trifluoromethyl-substituted benzoic acids. This guide provides a comparative analysis of available experimental data to aid in the structural elucidation and differentiation of these closely related compounds.
The substitution pattern of methyl and trifluoromethyl groups on a benzoic acid scaffold significantly influences the chemical environment of the aromatic protons and carbons. These subtle electronic and steric effects are readily discernible through ¹H and ¹³C NMR spectroscopy, providing a powerful tool for unambiguous isomer identification. This guide presents a summary of available NMR spectral data for various isomers of (trifluoromethyl)benzoic acid and methylbenzoic acid to serve as a reference for researchers working with these and structurally related molecules.
Comparative NMR Data
A comprehensive search for the ¹H and ¹³C NMR spectral data for "2-methyl-3-(trifluoromethyl)benzoic acid" did not yield specific experimental values within the accessed resources. However, to facilitate comparative analysis, the following tables summarize the reported NMR data for several key isomers. This data allows for the prediction of spectral features and highlights the diagnostic shifts and coupling patterns characteristic of different substitution patterns.
Table 1: ¹H NMR Spectral Data of Benzoic Acid Isomers
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
| 2-(Trifluoromethyl)benzoic acid | - | Data not available in a comparable format. |
| 3-(Trifluoromethyl)benzoic acid | DMSO-d₆ | 13.36 (s, 1H, COOH), 8.36 – 7.76 (m, 2H, Ar-H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H, Ar-H), 7.61 – 7.46 (m, 1H, Ar-H)[1] |
| 4-(Trifluoromethyl)benzoic acid | DMSO-d₆ | 13.20 (s, 1H, COOH), 8.42 – 7.79 (m, 2H, Ar-H), 7.77 – 7.35 (m, 2H, Ar-H)[1] |
| 3-Methylbenzoic acid | DMSO-d₆ | 8.03 – 7.64 (m, 2H, Ar-H), 7.61 – 7.22 (m, 2H, Ar-H), 2.37 (s, 3H, CH₃)[1] |
Table 2: ¹³C NMR Spectral Data of Benzoic Acid Isomers
| Compound | Solvent | Chemical Shift (δ) |
| 2-(Trifluoromethyl)benzoic acid | - | Data not available in a comparable format. |
| 3-(Trifluoromethyl)benzoic acid | DMSO-d₆ | 166.5 (C=O), 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 (Ar-C)[1] |
| 4-(Trifluoromethyl)benzoic acid | DMSO-d₆ | 171.7 (C=O), 143.0, 136.3, 134.9, 133.9 (Ar-C)[1] |
| 3-Methylbenzoic acid | DMSO-d₆ | 167.9 (C=O), 138.4, 133.9, 131.2, 130.2, 128.9, 126.9 (Ar-C), 21.3 (CH₃)[1] |
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules, such as the benzoic acid derivatives discussed in this guide.
1. Sample Preparation:
-
Sample Quantity: For ¹H NMR, accurately weigh 5-20 mg of the solid sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents for nonpolar organic compounds include chloroform-d (CDCl₃), while dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for more polar compounds. The solvent should not have signals that overlap with the analyte's resonances.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid in dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean, standard 5 mm NMR tube. Ensure there are no solid particles in the solution. The final sample height in the tube should be around 4-5 cm.[2]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Data is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-90 degrees
-
Spectral Width: -2 to 14 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Decoupling: Proton broadband decoupling is applied to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum.
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the NMR spectra of "this compound" and its isomers.
Caption: Workflow for the comparison of NMR spectra of isomers.
Conclusion
While the specific NMR data for this compound remains elusive in the surveyed literature, the provided data for its isomers offers valuable insights into the expected spectral characteristics. The electron-withdrawing nature of the trifluoromethyl group generally leads to a downfield shift of adjacent and ortho/para protons and carbons in the aromatic ring. Conversely, the electron-donating methyl group causes an upfield shift. The interplay of these effects, combined with steric hindrance, results in a unique NMR fingerprint for each isomer. Researchers can utilize the presented data and the outlined experimental protocol as a foundation for their own analytical work in the synthesis and characterization of novel benzoic acid derivatives.
References
GC-MS Analysis for the Confirmation of "2-methyl-3-(trifluoromethyl)benzoic acid" Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate confirmation and quantification of "2-methyl-3-(trifluoromethyl)benzoic acid" and its derivatives are crucial for metabolism studies, impurity profiling, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for this purpose, owing to its high sensitivity and specificity. However, the inherent polarity of benzoic acid derivatives necessitates a derivatization step to enhance volatility for successful GC analysis.
This guide provides an objective comparison of common derivatization methodologies for the GC-MS analysis of "this compound" derivatives, supported by experimental data from analogous compounds. We will delve into two primary derivatization strategies: methylation and silylation . Furthermore, we will briefly explore Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a viable alternative analytical approach that may not require derivatization.
Comparison of Derivatization Strategies for GC-MS Analysis
The choice of derivatization reagent is critical and depends on the sample matrix, desired sensitivity, and potential for side reactions. Below is a comparative summary of methylation and silylation for the analysis of benzoic acid derivatives.
| Derivatization Strategy | Reagent Example | Principle | Advantages | Disadvantages |
| Methylation | m-(Trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) | Converts the carboxylic acid to its methyl ester. | Simple, rapid, and can be performed on-column.[1] | Reagent can be aggressive; potential for side reactions with other functional groups. |
| Boron trifluoride in methanol (BF₃-MeOH) | Acid-catalyzed esterification to form the methyl ester. | Effective for a wide range of carboxylic acids.[2] | Requires heating and subsequent extraction steps. | |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | Replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. | Produces thermally stable and volatile derivatives.[3] By-products are highly volatile. | Derivatives can be sensitive to moisture. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Similar to BSTFA, forms a TMS derivative. | A powerful silylating agent favored in metabolomics.[4] | Moisture sensitivity of the derivatives. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the derivatization and GC-MS analysis of benzoic acid derivatives, which can be adapted for "this compound".
Method 1: Methylation using m-(Trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH)
This protocol is adapted from methods used for the quantitative analysis of fatty acids in oils, which are also carboxylic acids.[1][5]
-
Sample Preparation: Dissolve a known quantity of the sample containing "this compound" in a suitable solvent (e.g., methanol or toluene).
-
Derivatization: Add an excess of TMTFTH solution (e.g., 0.2 M in methanol) to the sample. The reaction is typically rapid and can occur at room temperature. For on-column methylation, the reagent is co-injected with the sample into the hot GC inlet.
-
GC-MS Analysis:
-
GC Column: A non-polar column, such as a 5% Phenyl Methyl Siloxane phase (e.g., DB-5ms or equivalent), is suitable.
-
Injection: Splitless injection is recommended for trace analysis.
-
Oven Program: A starting temperature of 50-70°C, ramped to 250-300°C at a rate of 10-20°C/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-400.
-
Confirmation: The methyl ester of this compound would have a molecular weight of 218.17 g/mol . Key fragments to monitor would include the molecular ion (m/z 218) and fragments corresponding to the loss of a methoxy group (m/z 187) and the trifluoromethyl group.
-
Method 2: Silylation using BSTFA with 1% TMCS
This protocol is based on established methods for the derivatization of various organic acids and pharmaceuticals.[3]
-
Sample Preparation: The sample containing "this compound" should be dried completely, as moisture will deactivate the silylating reagent.
-
Derivatization: Add a mixture of BSTFA + 1% TMCS and a solvent such as pyridine or ethyl acetate (e.g., in a 2:1:1 v/v/v ratio) to the dried sample.[3] The reaction vial is then sealed and heated at 60-70°C for 30-60 minutes.[3]
-
GC-MS Analysis:
-
GC Column: Similar to the methylation method, a 5% Phenyl Methyl Siloxane column is appropriate.
-
Injection and Oven Program: Similar parameters as in the methylation method can be used as a starting point, with optimization as needed.
-
Mass Spectrometer: EI at 70 eV. The trimethylsilyl ester of this compound would have a molecular weight of 276.29 g/mol . The mass spectrum would be expected to show the molecular ion (m/z 276) and characteristic fragments of TMS derivatives.
-
Alternative Analytical Technique: LC-MS/MS
For compounds that are difficult to volatilize or are thermally labile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative that often does not require derivatization.
A study on the related compound, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB), utilized a C18 column with a mobile phase of acetonitrile and ammonium acetate in formic acid.[6] This approach could likely be adapted for "this compound".
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. | Often no derivatization required. High sensitivity and selectivity. Suitable for complex matrices. | Can be more expensive than GC-MS. Matrix effects can be a significant issue. |
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in a typical GC-MS and LC-MS/MS workflow for the analysis of "this compound".
Caption: GC-MS workflow for "this compound" analysis.
Caption: Alternative LC-MS/MS workflow for direct analysis.
Conclusion
The confirmation of "this compound" derivatives by GC-MS is a robust and reliable approach, provided that an appropriate derivatization strategy is employed. Both methylation and silylation are effective methods to increase the volatility of the analyte for gas chromatography. The choice between these methods will depend on the specific requirements of the analysis, including sample complexity and available instrumentation. For challenging matrices or thermally sensitive derivatives, LC-MS/MS presents a powerful alternative that can circumvent the need for derivatization. The protocols and comparative data presented in this guide, based on structurally similar compounds, provide a solid foundation for developing and validating a specific method for "this compound" and its derivatives.
References
- 1. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Biological Insights into 2-Methyl-3-(trifluoromethyl)benzoic Acid Analogs: A Guide for Drug Discovery Professionals
An in-depth analysis of 2-methyl-3-(trifluoromethyl)benzoic acid and its analogs reveals a landscape rich with therapeutic potential, primarily in the realms of anti-inflammatory and anticancer applications. The strategic placement of the methyl and trifluoromethyl groups on the benzoic acid scaffold significantly influences the biological activity, offering a versatile platform for the development of novel therapeutic agents.
This guide provides a comparative examination of the biological activities of this compound analogs, supported by available experimental data. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of new and more effective drug candidates.
Anti-Inflammatory Activity: Inhibition of the Cyclooxygenase Pathway
A significant area of investigation for trifluoromethyl-substituted benzoic acid derivatives is their role as anti-inflammatory agents, particularly through the inhibition of cyclooxygenase (COX) enzymes. The COX pathway is a critical target in inflammation, as it is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.
A notable analog, 2-acetoxy-4-(trifluoromethyl)benzoic acid (Triflusal), and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), have demonstrated potent anti-inflammatory effects. Their mechanism extends beyond simple enzyme inhibition to the modulation of gene expression.
| Compound | Target/Assay | IC50/ID50 | Key Findings |
| Triflusal | COX-2-mediated PGE2 production (human blood) | 0.16 mM | Inhibits both COX-2 enzyme activity and its expression. |
| 2-Hydroxy-4-(trifluoromethyl)benzoic Acid (HTB) | COX-2-mediated PGE2 production (human blood) | 0.39 mM | Primarily inhibits COX-2 protein expression rather than direct enzyme activity. Blocks the activation of the transcription factor NF-κB. |
| Aspirin | COX-2-mediated PGE2 production (human blood) | 0.18 mM | Inhibits COX-2 enzyme activity but to a lesser extent, the expression of the enzyme. |
| Triflusal | PGE2 production (rat air pouch model) | 11.4 mg/kg (p.o.) | In vivo efficacy demonstrated by a reduction in prostaglandin synthesis and COX-2 expression. |
| Aspirin | PGE2 production (rat air pouch model) | 18.9 mg/kg (p.o.) | Effective in vivo, but at a higher dose compared to Triflusal for inhibiting PGE2 production. |
Experimental Protocols
Inhibition of COX-2-mediated Prostaglandin E2 (PGE2) Production in Human Blood: This assay evaluates the ability of a compound to inhibit the production of PGE2 in lipopolysaccharide (LPS)-activated human whole blood.
-
Fresh human blood is treated with the test compounds (e.g., Triflusal, HTB, aspirin) at various concentrations.
-
The blood is then stimulated with LPS to induce the expression of COX-2 and subsequent production of PGE2.
-
After incubation, the plasma is separated, and the concentration of PGE2 is measured using an enzyme immunoassay (EIA).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of PGE2 production, is then calculated.
Rat Air Pouch Model of Inflammation: This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
An air pouch is created on the back of rats by subcutaneous injection of air.
-
The test compounds are administered orally (p.o.) to the rats.
-
Inflammation is induced by injecting an irritant (e.g., carrageenan) into the air pouch.
-
After a set period, the exudate from the pouch is collected, and the levels of inflammatory mediators like PGE2 and the expression of COX-2 protein are measured.
-
The ID50 value, the dose of the compound that causes 50% inhibition of the inflammatory response, is determined.
Signaling Pathway
The anti-inflammatory effects of these trifluoromethylbenzoic acid analogs are, in part, mediated by their ability to inhibit the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2. By inhibiting NF-κB activation, these compounds can downregulate the production of COX-2 and other inflammatory mediators at the genetic level.
Caption: Inhibition of the NF-κB signaling pathway by HTB.
Anticancer Activity: A Promising Frontier
The trifluoromethyl group is a well-established pharmacophore in the design of anticancer agents, known to enhance properties such as metabolic stability and cell permeability. While direct comparative studies on a series of this compound analogs are limited, related structures incorporating a trifluoromethylphenyl moiety have shown significant cytotoxic activity against various cancer cell lines.
For instance, a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which feature a trifluoromethyl group, have been evaluated for their antiproliferative activity.[1] Although structurally more complex than simple benzoic acids, this data provides valuable insights into the potential of the trifluoromethyl moiety in an anticancer context.
| Compound | Cell Line | IC50 (µM) |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 |
| A375 (Melanoma) | 25.4 | |
| HaCaT (Normal Keratinocytes) | 33.5 | |
| CHO-K1 (Normal Ovary) | 75.5 |
Experimental Protocols
MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Experimental Workflow
Caption: Workflow for determining IC50 values using the MTT assay.
Concluding Remarks and Future Directions
The analogs of this compound represent a promising class of compounds with demonstrated potential in anti-inflammatory and plausible applications in anticancer therapy. The trifluoromethyl moiety is a key contributor to their biological activity, enhancing their interaction with biological targets and improving their pharmacological profiles.
Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs to establish a clear structure-activity relationship. Modifications to the substitution pattern on the benzoic acid ring could lead to the discovery of more potent and selective inhibitors of key enzymes like COX-2 or novel anticancer agents. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their development into next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different "2-methyl-3-(trifluoromethyl)benzoic acid" synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials, presents several viable synthetic pathways. The strategic incorporation of a trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates. This guide provides a comprehensive cost-benefit analysis of three distinct, plausible synthesis routes to this valuable compound, complete with detailed experimental protocols, quantitative data summaries, and visual representations of each pathway. The presented routes are proposed based on established chemical principles and analogous reactions reported in the scientific literature, offering a practical framework for laboratory-scale synthesis and scale-up considerations.
Route 1: Sandmeyer Reaction of 2-Methyl-3-(trifluoromethyl)aniline
This route commences with the commercially available 2-methyl-3-(trifluoromethyl)aniline. The amino group is converted to a nitrile via a Sandmeyer reaction, followed by hydrolysis to yield the desired carboxylic acid. This approach is a classic and generally reliable method for the introduction of a carboxyl group onto an aromatic ring.
Experimental Protocol:
Step 1: Diazotization and Cyanation (Sandmeyer Reaction)
In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 2-methyl-3-(trifluoromethyl)aniline (10.0 g, 57.1 mmol) and a mixture of concentrated sulfuric acid (15 mL) and water (50 mL). The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (4.34 g, 62.9 mmol) in water (10 mL) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for an additional 30 minutes at this temperature.
In a separate 500 mL flask, a solution of copper(I) cyanide (6.13 g, 68.5 mmol) and sodium cyanide (3.37 g, 68.5 mmol) in water (50 mL) is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the copper(I) cyanide solution with vigorous stirring, keeping the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour.
Step 2: Hydrolysis
The reaction mixture from the previous step is cooled to room temperature, and a solution of sodium hydroxide (22.8 g, 571 mmol) in water (100 mL) is added. The mixture is refluxed for 4 hours to hydrolyze the nitrile. After cooling, the solution is washed with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate is formed. The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Figure 1. Synthesis of this compound via Sandmeyer reaction.
Route 2: Grignard Reaction of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This pathway involves the formation of a Grignard reagent from the corresponding aryl bromide, followed by carboxylation with carbon dioxide. This method is a powerful tool for forming carbon-carbon bonds and is widely used for the synthesis of carboxylic acids.
Experimental Protocol:
Step 1: Grignard Reagent Formation
In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.53 g, 63.0 mmol) are placed. A small crystal of iodine is added as an initiator. A solution of 2-bromo-1-methyl-3-(trifluoromethyl)benzene (12.0 g, 50.2 mmol) in anhydrous diethyl ether (100 mL) is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
The Grignard reagent solution is cooled in an ice bath, and dry carbon dioxide gas (from a cylinder or crushed dry ice) is bubbled through the solution for 1-2 hours with vigorous stirring. Alternatively, the Grignard solution can be poured slowly over an excess of crushed dry ice. After the addition, the reaction mixture is allowed to warm to room temperature.
The reaction is then quenched by the slow addition of 1 M hydrochloric acid (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude acid is purified by recrystallization.
Figure 2. Synthesis of this compound via Grignard reaction.
Route 3: Trifluoromethylation of 3-Amino-2-methylbenzoic Acid
This innovative approach starts with 3-amino-2-methylbenzoic acid and introduces the trifluoromethyl group via a Sandmeyer-type trifluoromethylation reaction. This method can be advantageous if the starting material is readily available and avoids the handling of highly toxic cyanide salts.
Experimental Protocol:
Step 1: Diazotization
In a 250 mL flask, 3-amino-2-methylbenzoic acid (10.0 g, 66.1 mmol) is suspended in a mixture of water (50 mL) and concentrated hydrochloric acid (20 mL). The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (5.0 g, 72.5 mmol) in water (15 mL) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Trifluoromethylation
In a separate 500 mL flask, trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) (14.1 g, 99.2 mmol), potassium fluoride (7.68 g, 132.2 mmol), and copper(I) iodide (1.26 g, 6.6 mmol) are suspended in anhydrous dimethylformamide (DMF) (100 mL). The mixture is cooled to 0 °C. The previously prepared cold diazonium salt solution is then added slowly to this mixture with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for 12 hours.
The reaction mixture is poured into water (300 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Figure 3. Synthesis of this compound via trifluoromethylation.
Comparative Analysis
The following table summarizes the key quantitative data for the three proposed synthesis routes. The costs are estimated based on currently available market prices for the starting materials and reagents and may vary. The yields are estimated based on analogous reactions reported in the literature.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Grignard Reaction | Route 3: Trifluoromethylation |
| Starting Material | 2-Methyl-3-(trifluoromethyl)aniline | 2-Bromo-1-methyl-3-(trifluoromethyl)benzene | 3-Amino-2-methylbenzoic acid |
| Key Reagents | NaNO₂, H₂SO₄, CuCN, NaOH | Mg, CO₂, HCl | NaNO₂, HCl, CF₃SiMe₃, KF, CuI |
| Estimated Overall Yield | 60-70% | 70-80% | 50-60% |
| Estimated Raw Material Cost per Gram of Product | ~$5-10 | ~$8-15 | ~$15-25 |
| Key Advantages | Well-established chemistry, readily available starting material. | High yielding, avoids use of highly toxic cyanides. | Direct introduction of CF₃ group, potentially shorter route if starting material is accessible. |
| Key Disadvantages | Use of highly toxic copper(I) cyanide, multi-step process. | Moisture-sensitive Grignard reagent, requires anhydrous conditions. | Higher cost of trifluoromethylating agent, potentially lower overall yield. |
Conclusion
The choice of the optimal synthesis route for this compound depends on several factors, including the scale of the synthesis, available laboratory equipment, safety considerations, and budget.
-
Route 1 offers a cost-effective option with a readily available starting material, but the use of highly toxic cyanide is a significant drawback that requires stringent safety protocols.
-
Route 2 presents a higher-yielding alternative that avoids the use of cyanides. However, it requires careful control of anhydrous conditions for the successful formation of the Grignard reagent.
-
Route 3 is an attractive modern alternative that directly installs the trifluoromethyl group. While potentially having a lower overall yield and higher raw material cost due to the price of the trifluoromethylating agent, it may be suitable for smaller-scale syntheses where avoiding cyanides and potentially having a shorter sequence is a priority.
Ultimately, researchers and process chemists must weigh these factors to select the most appropriate synthetic strategy for their specific needs. Further optimization of reaction conditions for each proposed route could lead to improved yields and cost-effectiveness.
Navigating the Synthesis of 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Comparative Guide to Environmental Impact
For researchers, scientists, and professionals in drug development, the synthesis of key pharmaceutical intermediates like 2-methyl-3-(trifluoromethyl)benzoic acid demands a critical evaluation of not only yield and purity but also the environmental footprint of the manufacturing process. This guide provides an objective comparison of a potential synthesis route for this compound with a greener alternative, supported by detailed experimental protocols and quantitative environmental impact assessments.
The imperative to develop sustainable chemical processes has led to the widespread adoption of green chemistry principles. Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor are now crucial tools for evaluating the environmental performance of synthetic routes. This guide will delve into a plausible multi-step synthesis of this compound and compare it with a more environmentally conscious alternative, providing a clear framework for informed decision-making in chemical synthesis design.
Comparative Analysis of Synthesis Routes
A traditional, multi-step approach to synthesizing this compound can be conceptualized starting from benzotrifluoride. This pathway involves a sequence of nitration, methylation, reduction, and a Sandmeyer reaction. While effective in producing the target molecule, this route often utilizes hazardous reagents and generates significant waste.
In contrast, a greener alternative could involve a more direct approach, potentially utilizing advanced catalytic methods to introduce the methyl and trifluoromethyl groups with higher atom economy and reduced environmental impact. For the purpose of this comparison, we will consider a hypothetical greener route that employs a more efficient trifluoromethylation and carboxylation strategy.
The following table summarizes the quantitative environmental impact assessment for both the traditional and a greener alternative route.
| Metric | Traditional Route | Greener Alternative |
| Atom Economy (%) | Lower | Higher |
| Process Mass Intensity (PMI) | Higher | Lower |
| E-Factor | Higher | Lower |
| Overall Yield (%) | Moderate | High |
| Hazardous Reagents | Nitric acid, Sulfuric acid, Sodium nitrite, Copper(I) cyanide | Potentially milder reagents and catalysts |
| Solvent Usage | High | Reduced/Recyclable |
Experimental Protocols
Detailed methodologies for the key steps in the proposed synthesis routes are outlined below.
Traditional Synthesis Route
This route is a four-step process starting from benzotrifluoride.
Step 1: Nitration of Benzotrifluoride to 3-Nitrobenzotrifluoride
-
Materials: Benzotrifluoride, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure: Benzotrifluoride is slowly added to a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature (typically below 10°C). The reaction mixture is stirred until the reaction is complete, then poured onto ice water. The product, 3-nitrobenzotrifluoride, is separated, washed, and dried.
Step 2: Methylation of 3-Nitrobenzotrifluoride to 2-Methyl-3-nitrobenzotrifluoride
-
Materials: 3-Nitrobenzotrifluoride, Trimethylsulfoxonium iodide, Sodium hydride, Dimethyl sulfoxide (DMSO).
-
Procedure: Sodium hydride is added to a solution of trimethylsulfoxonium iodide in DMSO to form the ylide. 3-Nitrobenzotrifluoride is then added to the reaction mixture, which is stirred at room temperature. The product, 2-methyl-3-nitrobenzotrifluoride, is isolated by extraction and purified. A patent for a similar synthesis reported a yield of 32% for this step[1].
Step 3: Reduction of 2-Methyl-3-nitrobenzotrifluoride to 3-Amino-2-methylbenzotrifluoride
-
Materials: 2-Methyl-3-nitrobenzotrifluoride, Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure: 2-Methyl-3-nitrobenzotrifluoride is dissolved in methanol, and a catalytic amount of Pd/C is added. The mixture is then subjected to hydrogenation at a controlled temperature and pressure. Upon completion, the catalyst is filtered off, and the solvent is removed to yield 3-amino-2-methylbenzotrifluoride. A 92% yield has been reported for this reduction[2].
Step 4: Sandmeyer Reaction to this compound
-
Materials: 3-Amino-2-methylbenzotrifluoride, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sulfuric acid, Water.
-
Procedure: 3-Amino-2-methylbenzotrifluoride is diazotized with sodium nitrite in the presence of hydrochloric acid at low temperature (0-5°C). The resulting diazonium salt is then added to a solution of copper(I) cyanide to form 2-methyl-3-(trifluoromethyl)benzonitrile. The nitrile is subsequently hydrolyzed using aqueous sulfuric acid under heating to produce the final product, this compound.
Greener Alternative Synthesis Route (Hypothetical)
This conceptual route aims to improve the environmental performance by using more benign reagents and fewer steps.
Direct Trifluoromethylation and Carboxylation
-
Materials: 2-Methylbenzoic acid, Trifluoromethylating agent (e.g., a Togni reagent or similar), a suitable catalyst, and a carboxylating agent.
-
Procedure: This route would ideally involve the direct, regioselective trifluoromethylation of 2-methylbenzoic acid or a closely related precursor. This could be followed by a direct carboxylation step, potentially using CO2 as a C1 source, under catalytic conditions. Such a route would significantly reduce the number of steps and the use of hazardous reagents associated with the traditional pathway. While specific protocols for this direct transformation are not yet established, research into direct C-H functionalization and trifluoromethylation is an active area that promises greener synthetic alternatives[3].
Logical Workflow of Synthesis and Assessment
The following diagram illustrates the workflow for the synthesis of this compound via the traditional route and the subsequent environmental impact assessment.
Caption: Workflow of the traditional synthesis and its environmental assessment.
Signaling Pathways of Greener Chemistry
The development of greener synthesis routes is guided by the twelve principles of green chemistry. The following diagram illustrates the logical relationship between these principles and the goal of a more sustainable chemical synthesis.
Caption: Guiding principles of green chemistry for sustainable synthesis.
References
A Comparative Benchmarking Guide: 2-methyl-3-(trifluoromethyl)benzoic Acid and its Application in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reagents used in the synthesis of key pharmaceutical intermediates, with a focus on trifluoromethyl-substituted aromatic compounds. As a primary example, we will benchmark the performance of different substituted methylacetophenones in the synthesis of Celecoxib, a selective COX-2 inhibitor, and its structural isomers. This serves as a practical model for evaluating the impact of starting material selection on reaction outcomes. Additionally, we will explore the reactivity of 2-methyl-3-(trifluoromethyl)benzoic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Part 1: Benchmarking Reagents in the Synthesis of Celecoxib and its Isomers
The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib provides a valuable case study for comparing the performance of structurally similar starting materials. The core of Celecoxib is a 1,5-diarylpyrazole, the synthesis of which typically involves a Claisen condensation followed by a cyclization reaction. The substitution pattern of the initial acetophenone derivative directly influences the structure of the final product and can impact the efficiency of the synthetic route.
Data Presentation: A Comparative Analysis of Diketone Intermediate Synthesis
The initial and crucial step in the synthesis of Celecoxib and its isomers is the Claisen condensation of a substituted methylacetophenone with ethyl trifluoroacetate. The yield of this reaction is a critical factor in the overall efficiency of the synthesis. Below is a comparison of the reported yields for the synthesis of the 1,3-dicarbonyl intermediates from para-, ortho-, and meta-methylacetophenone.
| Starting Material | Intermediate Product | Base/Solvent System | Reaction Conditions | Yield (%) |
| p-Methylacetophenone | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | Sodium Hydride / Toluene | 60-65 °C, 1 hour | 96%[1] |
| p-Methylacetophenone | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | Sodium Hydride / Toluene | 40-45 °C, 5 hours | 91%[1] |
| p-Methylacetophenone | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | Potassium Hydride / Toluene | 30-35 °C, 6 hours | 86%[1] |
| o-Methylacetophenone | 1-(2-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione | Sodium Methoxide / Toluene | 55-60 °C, 4 hours | ~80% (oily mass)[2] |
| m-Methylacetophenone | 1-(3-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione | Sodium Methoxide / Toluene | 55-60 °C, 4 hours | ~80% (oily mass)[2] |
Note: The yields for the ortho- and meta- isomers' intermediates are reported as producing an "oily mass," which may indicate that these are crude yields before further purification.
Experimental Protocols
Detailed methodologies for the synthesis of the diketone intermediates and their subsequent conversion to Celecoxib and its isomers are provided below.
Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Celecoxib Intermediate)
-
Materials: p-Methylacetophenone, ethyl trifluoroacetate, sodium hydride, toluene, hydrochloric acid, petroleum ether.
-
Procedure: To a 1000 mL four-necked bottle, add 400 mL of toluene and 25 g of sodium hydride. While stirring, raise the temperature to 60-65 °C. Add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise simultaneously. After the addition is complete, maintain the temperature at 60-65 °C for 1 hour. Cool the reaction mixture to 30 °C and add 120 mL of 15% hydrochloric acid dropwise. After separation, the organic layer is evaporated under reduced pressure to obtain the crude product. The residue is crystallized from 200 mL of petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[1]
Synthesis of Celecoxib
-
Materials: 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-hydrazinobenzenesulfonamide hydrochloride, water, hydrochloric acid.
-
Procedure: A mixture of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride in water is treated with hydrochloric acid and refluxed to yield Celecoxib.[2]
Synthesis of 1-(2-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (Celecoxib Ortho-Isomer Intermediate)
-
Materials: o-Methylacetophenone, ethyl trifluoroacetate, 30% methanolic sodium methoxide solution, toluene, 10% aqueous hydrochloric acid.
-
Procedure: Dissolve 50 g (373 mmol) of o-methylacetophenone in 250 mL of toluene. Add 80.6 g (447 mmol) of 30% methanolic sodium methoxide solution, followed by 63.58 g (447 mmol) of ethyl trifluoroacetate at 25-30 °C. Raise the temperature of the reaction mixture to 55-60 °C and stir for 4 hours. After cooling to 20-25 °C, wash the reaction mixture with 200 mL of 10% aqueous hydrochloric acid. The layers are separated, and the organic layer is concentrated under reduced pressure to produce 1-(2-methylphenyl)-4,4,4-trifluorobutane-1,3-dione as an oily mass.[2]
Synthesis of Celecoxib Ortho-Isomer
-
Materials: 1-(2-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione, 4-hydrazinobenzenesulfonamide hydrochloride, methanol, triethylamine.
-
Procedure: The Celecoxib ortho-isomer is prepared by the condensation of 1-(2-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride in methanol in the presence of triethylamine as a base.[2]
Synthesis of 1-(3-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (Celecoxib Meta-Isomer Intermediate)
-
Materials: m-Methylacetophenone, ethyl trifluoroacetate, 30% methanolic sodium methoxide solution, toluene, 10% aqueous hydrochloric acid.
-
Procedure: Dissolve 50 g (373 mmol) of m-methylacetophenone in 250 mL of toluene. Add 80.6 g (447 mmol) of 30% methanolic sodium methoxide solution, followed by 63.58 g (447 mmol) of ethyl trifluoroacetate at 25-30 °C. Raise the temperature of the reaction mixture to 55-60 °C and stir for 4 hours. After cooling to 20-25 °C, wash the reaction mixture with 200 mL of 10% aqueous hydrochloric acid. The layers are separated, and the organic layer is concentrated under reduced pressure to yield 1-(3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione as an oily mass.[2]
Synthesis of Celecoxib Meta-Isomer
-
Materials: 1-(3-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione, 4-hydrazinobenzenesulfonamide hydrochloride, methanol, triethylamine.
-
Procedure: The Celecoxib meta-isomer is prepared by the condensation of 1-(3-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride in methanol in the presence of triethylamine as a base.[2]
Mandatory Visualization: Synthetic Pathways
Caption: Synthetic routes to Celecoxib and its ortho- and meta-isomers.
Biological Performance: COX-2 Inhibition
Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | COX-2 IC50 |
| Celecoxib | 40 nM[3] |
| Celecoxib | 91 nM[4] |
Note: The variation in Celecoxib's IC50 values can be attributed to different experimental conditions. Currently, published IC50 values for the ortho- and meta-isomers of Celecoxib were not found in the searched literature.
Mandatory Visualization: COX-2 Signaling Pathway
Caption: Simplified COX-2 signaling pathway and the inhibitory action of Celecoxib.
Part 2: Benchmarking this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The electronic and steric properties of the substituted benzoic acid (often converted to the corresponding boronic acid or ester) can significantly influence the reaction yield.
Data Presentation: A Comparative Analysis of Suzuki-Miyaura Coupling Yields
The following table presents a hypothetical comparison of yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with a common aryl bromide. This data illustrates the potential impact of the substitution pattern on the reaction outcome.
| Phenylboronic Acid Derivative | Aryl Halide | Catalyst System | Base / Solvent | Yield (%) |
| 2-Methyl-3-(trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ / Toluene:EtOH:H₂O | Data not available |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O | 95% |
| 3-Nitrophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O | 85% |
Note: Specific yield data for the Suzuki-Miyaura coupling of 2-methyl-3-(trifluoromethyl)phenylboronic acid under these exact conditions was not found in the searched literature. The provided data for the other reagents is illustrative of typical yields observed in such reactions and is sourced from general knowledge of Suzuki-Miyaura couplings.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials: Aryl halide (e.g., 4-bromoanisole), substituted phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene, ethanol, water).
-
Procedure: A mixture of the aryl halide (1.0 eq), the phenylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq) in the chosen solvent is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (as monitored by TLC or GC-MS). The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Researcher's Guide to Sourcing 2-methyl-3-(trifluoromethyl)benzoic Acid Reference Standards
For researchers, scientists, and professionals in drug development, securing high-purity reference standards is a critical first step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of available reference standards for 2-methyl-3-(trifluoromethyl)benzoic acid (CAS No: 62089-35-4), a key building block in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible comparative data, this guide synthesizes information from supplier listings and provides general experimental protocols based on closely related compounds.
Supplier and Specification Overview
Several chemical suppliers list this compound for sale, though detailed certificates of analysis are not always readily available online. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) from any vendor to obtain precise purity data and impurity profiles.
Based on currently available information, here is a summary of suppliers offering this compound:
| Supplier | Purity Specification | CAS Number | Molecular Formula | Additional Information |
| AOBChem | 97%[1] | 62089-35-4[1] | C9H7F3O2[1] | Provides basic safety information including GHS pictograms and hazard statements.[1] |
| Thermo Scientific (formerly Alfa Aesar) | Not explicitly stated in readily available documents. | 62089-35-4 | C9H7F3O2 | Listed in chemical databases, but direct purchase and specification details may require logging into their platform. |
| PubChem Listed Vendors | Varies by supplier. | 62089-35-4[2] | C9H7F3O2[2] | PubChem provides a list of chemical vendors for this compound, serving as a portal to multiple potential sources.[2] |
Note: The purity values are as stated by the supplier and have not been independently verified in a comparative study. It is imperative for the end-user to perform their own quality assessment or request detailed analytical data.
Recommended Experimental Protocols for Quality Assessment
While specific analytical protocols for this compound reference standards are not widely published, standard methods for similar aromatic carboxylic acids can be readily adapted for purity determination and identity confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A reverse-phase HPLC method is a standard approach for assessing the purity of small organic molecules like this compound. The following is a general protocol adapted from methods for related trifluoromethyl-substituted benzoic acids.[3]
Objective: To determine the purity of the reference standard by separating the main component from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with 0.1% TFA. A typical starting gradient could be 30% acetonitrile, which can be optimized based on the retention of the analyte.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water with 0.1% TFA (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared standard solution and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity
¹H and ¹³C NMR are powerful techniques for confirming the chemical structure and assessing the purity of a reference standard. A detailed protocol for using a related compound, 3,5-bis(trifluoromethyl)benzoic acid, as a quantitative NMR (qNMR) standard has been published by the International Bureau of Weights and Measures (BIPM), highlighting the utility of this method.[4]
Objective: To confirm the identity of this compound and to quantify its purity against a certified internal standard (for qNMR).
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4)
-
Certified internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound reference standard and a certified internal standard into an NMR tube.
-
Dissolution: Add a precise volume of the chosen deuterated solvent to the NMR tube and ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound based on the integral ratios, the number of protons for each signal, and the known purity of the internal standard.
-
Visualizing the Reference Standard Selection Workflow
The process of selecting and verifying a chemical reference standard can be visualized as a logical workflow. The following diagram, generated using Graphviz, outlines the key steps a researcher should take.
Caption: Workflow for selecting and verifying a chemical reference standard.
The following diagram illustrates a generalized signaling pathway where a novel inhibitor, potentially synthesized using this compound as a starting material, could be evaluated.
Caption: Example signaling pathway for evaluating a novel kinase inhibitor.
References
Safety Operating Guide
Safe Disposal of 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-methyl-3-(trifluoromethyl)benzoic acid, a common compound in modern chemical synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or NIOSH-approved equipment.[1] |
| Skin Protection | Handle with gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A P95 (US) or P1 (EU EN 143) particle respirator is recommended for nuisance exposures.[1] |
In the event of accidental release, personnel should evacuate the area, ensure adequate ventilation, and avoid dust formation.[1][2] The spilled material should be carefully swept up and placed in a suitable, closed container for disposal.[1][2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to local, regional, and national regulations is mandatory.[3][4]
-
Waste Collection :
-
Engage a Licensed Disposal Company :
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Disposal Method :
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[1]
-
Under no circumstances should the product be allowed to enter drains.[1][2][5]
-
-
Contaminated Packaging :
Emergency First Aid Procedures
In case of exposure, immediate medical attention is advised. The following are first aid measures to be taken:
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
